molecular formula C9H6FNO2 B174297 Methyl 4-cyano-2-fluorobenzoate CAS No. 175596-01-7

Methyl 4-cyano-2-fluorobenzoate

Cat. No.: B174297
CAS No.: 175596-01-7
M. Wt: 179.15 g/mol
InChI Key: BTSFXVSAECXZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-2-fluorobenzoate is a valuable fluorinated aromatic building block in scientific research, particularly in the development of novel active pharmaceutical ingredients (APIs) and complex heterocyclic systems. Its molecular structure, incorporating both an electron-withdrawing cyano group and a fluorine atom, makes it a versatile intermediate for metal-catalyzed cross-coupling reactions and the construction of molecules with tailored electronic properties. In medicinal chemistry, this compound serves as a key precursor in the synthesis of substituted dihydronaphthyridinamide derivatives, which are explored for their therapeutic potential . Furthermore, the fluorine and ester functional groups on the benzoate scaffold facilitate its use in the metal-free synthesis of privileged heterocyclic structures, such as benzoselenazoles, where the ester group can play a crucial role in facilitating intramolecular cyclization through ipso substitution . The compound's utility extends into advanced materials science, where derivatives of cyanobenzoates are investigated for applications in liquid crystals and organic electronics due to their rigid, polarizable nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSFXVSAECXZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570925
Record name Methyl 4-cyano-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175596-01-7
Record name Methyl 4-cyano-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-cyano-2-fluorobenzoate" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and safety information for Methyl 4-cyano-2-fluorobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties and Characteristics

This compound is a substituted aromatic compound containing a methyl ester, a cyano group, and a fluorine atom attached to a benzene ring. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.

Chemical and Physical Properties
PropertyValueSource
CAS Number 175596-01-7[2][3]
Molecular Formula C₉H₆FNO₂[1][2]
Molecular Weight 179.15 g/mol [1][2]
Appearance White solid[1]
Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not publicly available. Commercial suppliers may provide this data upon request.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-methyl-3-fluorobenzonitrile. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting acid.[4]

Experimental Protocol: Synthesis of 4-cyano-2-fluorobenzoic acid

This precursor is synthesized by the oxidation of 4-methyl-3-fluorobenzonitrile.[4]

Materials:

  • 4-methyl-3-fluorobenzonitrile

  • 60% Concentrated sulfuric acid

  • Potassium permanganate

  • Potassium dichromate

  • 10% Sodium carbonate aqueous solution

  • Dilute hydrochloric acid

  • Ice water

Procedure:

  • In a 250 mL four-necked flask, add 60% concentrated sulfuric acid.

  • Slowly add 4-methyl-3-fluorobenzene cyanide at 0 °C while stirring until it dissolves.

  • Add potassium permanganate, at which point the solution will turn purple.

  • After stirring for 30 minutes, slowly add a mixture of potassium dichromate and concentrated sulfuric acid.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the solid product.

  • Dissolve the collected solid in a 10% sodium carbonate aqueous solution and stir for 30 minutes.

  • Filter the solution and adjust the pH of the filtrate to 2 with dilute hydrochloric acid to precipitate 4-cyano-2-fluorobenzoic acid.

  • Collect the solid product by filtration.[4]

Experimental Protocol: Synthesis of this compound

The final product is obtained by the esterification of 4-cyano-2-fluorobenzoic acid with methyl iodide.[4]

Materials:

  • 4-cyano-2-fluorobenzoic acid

  • N,N-dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide.

  • Cool the solution to 0 °C and slowly add the condensing agent, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the solution for 30 minutes at 0 °C.

  • Slowly add methyl iodide dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue to stir.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, add ethyl acetate and wash the organic layer with water three to four times.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[4]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow Synthesis of this compound A 4-methyl-3-fluorobenzonitrile B Oxidation (KMnO4, K2Cr2O7, H2SO4) A->B C 4-cyano-2-fluorobenzoic acid B->C D Esterification (CH3I, DBU, DMF) C->D E This compound D->E

Caption: Two-step synthesis of this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. The presence of three distinct functional groups—a methyl ester, a cyano group, and a fluorine atom—on the aromatic ring allows for a variety of chemical transformations. The cyano and ester groups can be hydrolyzed or reduced, and the fluorine atom can participate in nucleophilic aromatic substitution reactions.

While specific examples of its application in the synthesis of marketed drugs are not readily found in the public domain, it is classified as an important intermediate for pharmaceuticals and agrochemicals.[4] Its structural motifs are present in various biologically active molecules.

Safety and Handling

The safe handling of this compound is crucial in a laboratory and industrial setting. The following table summarizes the key safety information.

AspectRecommendationSource
General Handling Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, safety goggles, and lab coat.[5][6][7][8]
Inhalation Avoid breathing dust. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[5][6][7]
Skin Contact In case of contact, wash immediately with plenty of water.[5][6][7]
Eye Contact In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[5][6][7]
Ingestion If swallowed, seek medical advice immediately.[6][7]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations.[5][6]

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals and other fine chemicals. This guide provides a summary of its known properties, a detailed synthesis protocol, and essential safety information. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.

References

A Technical Guide to Methyl 4-cyano-2-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-2-fluorobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a functionalized building block, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its specific arrangement of fluoro, cyano, and methyl ester groups on the benzene ring offers versatile reactivity for constructing larger, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its role in the development of therapeutic agents, particularly for neurodegenerative diseases.

Chemical Identity and Properties

Table 1: Chemical Identifiers of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundNot AvailableC₉H₆FNO₂179.1515278726
4-Cyano-2-fluorobenzoic acid164149-28-4C₈H₄FNO₂165.123040331
Methyl 2-cyano-4-fluorobenzoate127510-96-7C₉H₆FNO₂179.159989818
Methyl 4-cyano-3-fluorobenzoate268734-34-5C₉H₆FNO₂179.1510257321

Table 2: Physicochemical Properties of Cyano-fluorobenzoate Isomers

PropertyMethyl 2-cyano-4-fluorobenzoateMethyl 4-cyano-3-fluorobenzoate4-Cyano-2-fluorobenzoic acid
Melting Point 104-106 °C[4]Not Available214-220 °C[3]
Boiling Point 293.3 ± 25.0 °C (Predicted)[4]294.9 °C at 760 mmHgNot Available
Density 1.27 ± 0.1 g/cm³ (Predicted)[4]1.27 g/cm³Not Available
Appearance White to off-white solid[4]Not AvailableWhite crystals or powder[3]
Solubility Not AvailableSoluble in organic solventsInsoluble in water[2]

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid. The following protocols detail the synthesis of both the precursor acid and the final methyl ester.

Protocol 1: Synthesis of 4-Cyano-2-fluorobenzoic Acid

The synthesis of the precursor acid can be achieved through the oxidation of 4-methyl-3-fluorobenzonitrile.

Materials:

  • 4-methyl-3-fluorobenzonitrile

  • 60% Concentrated sulfuric acid

  • Potassium permanganate

  • Potassium dichromate

  • 10% Sodium carbonate aqueous solution

  • Dilute hydrochloric acid

  • Ice water

Procedure:

  • In a 250 mL four-neck flask, add 60% concentrated sulfuric acid and cool to 0°C.

  • Slowly add 4-methyl-3-fluorobenzonitrile while stirring until dissolved.

  • Add potassium permanganate to the solution, which will turn purple. Stir for 30 minutes after the addition is complete.

  • Slowly add a mixture of potassium dichromate and concentrated sulfuric acid.

  • After the reaction is complete, pour the mixture into ice water to precipitate the solid product.

  • Dissolve the collected solid in a 10% sodium carbonate aqueous solution and stir for 30 minutes.

  • Filter the solution. Adjust the pH of the filtrate to 2 with dilute hydrochloric acid to precipitate 4-cyano-2-fluorobenzoic acid.

  • Collect the final product by filtration.

Protocol 2: Methyl Esterification to this compound

This protocol describes the synthesis of the target compound from 4-cyano-2-fluorobenzoic acid using methyl iodide.

Materials:

  • 4-cyano-2-fluorobenzoic acid

  • N,N-dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Add 4-cyano-2-fluorobenzoic acid and 10 mL of N,N-dimethylformamide to a 25 mL two-necked flask and cool to 0°C.

  • Slowly add the condensing agent DBU.

  • Stir the solution at 0°C for 30 minutes.

  • Slowly add methyl iodide dropwise at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and proceed. Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, add ethyl acetate and wash with water 3 to 4 times.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary to yield this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical intermediates. A closely related and important derivative is 4-cyano-2-fluorobenzyl alcohol. This alcohol is a key intermediate in the synthesis of various drugs, including S1P1 receptor agonists and potential treatments for Alzheimer's disease, such as the γ-secretase inhibitor BMS-708163[5]. The synthesis of such complex molecules often involves the reduction of the methyl ester group of this compound to a primary alcohol, which then serves as a handle for further molecular elaboration.

The general synthetic relationship is outlined in the workflow diagram below.

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Target Compound cluster_2 Application in Drug Synthesis 4_methyl_3_fluorobenzonitrile 4-Methyl-3-fluorobenzonitrile 4_cyano_2_fluorobenzoic_acid 4-Cyano-2-fluorobenzoic Acid 4_methyl_3_fluorobenzonitrile->4_cyano_2_fluorobenzoic_acid Oxidation Methyl_4_cyano_2_fluorobenzoate This compound 4_cyano_2_fluorobenzoic_acid->Methyl_4_cyano_2_fluorobenzoate Esterification (Methyl Iodide, DBU) 4_cyano_2_fluorobenzyl_alcohol 4-Cyano-2-fluorobenzyl Alcohol Methyl_4_cyano_2_fluorobenzoate->4_cyano_2_fluorobenzyl_alcohol Reduction Drug_Candidates Active Pharmaceutical Ingredients (e.g., BMS-708163) 4_cyano_2_fluorobenzyl_alcohol->Drug_Candidates Multi-step Synthesis

Caption: Synthetic workflow from precursor to this compound and its application.

Conclusion

This compound represents a key molecular scaffold for the synthesis of advanced pharmaceutical intermediates. Its preparation from readily available precursors through established chemical transformations makes it an accessible tool for medicinal chemists. The strategic placement of its functional groups allows for diverse chemical manipulations, facilitating the construction of complex drug candidates for a range of therapeutic targets, underscoring its importance in the landscape of modern drug discovery.

References

An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Methyl 4-cyano-2-fluorobenzoate. This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document summarizes its key identifiers, presents available spectral data, and details an experimental protocol for its preparation.

Molecular Structure and Identifiers

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a cyano group, and a fluorine atom. The relative positions of these functional groups are crucial for its reactivity and utility in organic synthesis.

IdentifierValue
IUPAC Name This compound
CAS Number 127510-96-7[1]
Molecular Formula C₉H₆FNO₂[1]
Molecular Weight 179.15 g/mol [1]
SMILES String C(OC)(=O)C1=CC=C(F)C=C1C#N[1]
InChI Key BCYCPVRVZPDHEC-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are tabulated below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Appearance White to off-white solid[1]
Melting Point 92-93 °C[1]
Boiling Point 293.3±25.0 °C (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ)MultiplicityCoupling Constant (J)IntegrationAssignment
8.18 ppmdd9.0, 5.5 Hz1HAromatic H
7.50 ppmdd8.0, 2.5 Hz1HAromatic H
7.38 ppmm1HAromatic H
4.01 ppms3H-OCH₃
Solvent: CDCl₃, Frequency: 500 MHz[1]
¹³C NMR Spectroscopy (Predicted)

Predicting the ¹³C NMR spectrum can offer insights into the carbon framework of the molecule. Aromatic carbons typically appear in the 110-160 ppm range. The carbonyl carbon of the ester group is expected at the lower field end of the spectrum (around 160-170 ppm), while the methyl carbon of the ester will be significantly upfield. The carbon of the cyano group usually appears in the 115-125 ppm region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.

  • C-O stretch (ester): A strong band in the 1250-1300 cm⁻¹ region.

  • C-F stretch: A strong band in the 1000-1100 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch (-OCH₃): Medium bands just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 179. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the carboalkoxy group (-COOCH₃, M-59).

Experimental Protocols

Two primary synthetic routes for this compound have been identified.

Synthesis from Methyl 2-chloro-4-fluorobenzoate[1]

This method involves a cyanation reaction using copper(I) cyanide.

Materials:

  • Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol)

  • Copper(I) cyanide (5.22 g, 58.3 mmol)

  • 2-Methylpyrrolidone (30 mL)

  • Sodium cyanide (3.00 g, 61.2 mmol)

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a 100-mL single-necked round-bottomed flask equipped with a magnetic stirrer, add methyl 2-chloro-4-fluorobenzoate, copper(I) cyanide, and 2-methylpyrrolidone after purging with nitrogen.

  • Heat the reaction mixture at 195 °C for 1.5 hours.

  • Cool the mixture to room temperature and pour it into 600 mL of water.

  • Filter the resulting suspension and wash the filter cake with 100 mL of water.

  • Add a solution of sodium cyanide (3.00 g in 110 mL of water) to the resulting solid and stir at room temperature for 50 minutes.

  • Add 500 mL of ethyl acetate and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography to afford the target product.

Synthesis from 4-cyano-2-fluorobenzoic acid[2]

This method involves the esterification of the corresponding carboxylic acid.

Materials:

  • 4-cyano-2-fluorobenzoic acid

  • N,N-dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide.

  • At 0 °C, slowly add a solution of the condensing agent DBU in N,N-dimethylformamide and stir for 30 minutes.

  • Slowly add methyl iodide dropwise at 0 °C.

  • After the addition is complete, warm the reaction to room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, add ethyl acetate and wash with water 3 to 4 times.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and a general synthesis workflow.

molecular_identifiers This compound This compound IUPAC Name IUPAC Name: This compound This compound->IUPAC Name CAS Number CAS Number: 127510-96-7 This compound->CAS Number SMILES SMILES: C(OC)(=O)C1=CC=C(F)C=C1C#N This compound->SMILES InChI Key InChI Key: BCYCPVRVZPDHEC-UHFFFAOYSA-N This compound->InChI Key

Caption: Key molecular identifiers for this compound.

synthesis_workflow cluster_start Starting Materials Start1 Methyl 2-chloro-4-fluorobenzoate Reaction Synthesis Reaction (e.g., Cyanation or Esterification) Start1->Reaction Start2 4-cyano-2-fluorobenzoic acid Start2->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 4-cyano-2-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature
  • IUPAC Name: this compound[1]

  • Synonyms: 4-Cyano-2-fluorobenzoic acid methyl ester

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its related isomers for comparative analysis.

PropertyValue for this compoundValue for Methyl 2-cyano-4-fluorobenzoateValue for Methyl 3-cyano-4-fluorobenzoate
Molecular Formula C₉H₆FNO₂[1]C₉H₆FNO₂[2]C₉H₆FNO₂[3]
Molecular Weight 179.15 g/mol 179.15 g/mol [4]179.15 g/mol [3]
CAS Number Not explicitly found for this isomer127510-96-7[2][4]676602-31-6[3]
PubChem CID 15278726[1]9989818[2]45790123[3]
Melting Point Not specified104-106 °C[4]Not specified
Boiling Point Not specified293.3±25.0 °C (Predicted)[4]Not specified
Density Not specifiedNot specified1.27 g/cm³

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-cyano-2-fluorobenzoic acid.

Materials:

  • 4-cyano-2-fluorobenzoic acid

  • N,N-dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide

  • Ethyl acetate

  • Water

Procedure:

  • Into a 25 mL two-necked flask, add 4-cyano-2-fluorobenzoic acid and 10 mL of N,N-dimethylformamide.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the condensing agent, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dissolved in N,N-dimethylformamide, to the flask while stirring. Continue stirring the solution at 0 °C for 30 minutes.

  • Still at 0 °C, slowly add methyl iodide dropwise to the reaction mixture.

  • After the addition of methyl iodide is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, add ethyl acetate to the mixture.

  • Wash the organic layer with water three to four times.

  • The resulting organic layer contains the desired product, which can be further purified by standard methods such as column chromatography or recrystallization.

Diagrams

Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 4-cyano-2-fluorobenzoic acid.

G A 4-cyano-2-fluorobenzoic acid R1 + Methyl iodide + DBU + DMF A->R1 B This compound R1->B

Caption: Synthesis of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and purification of a chemical compound.

G Start Start: Reagents Reaction Reaction Start->Reaction TLC Monitor with TLC Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Workup TLC->Workup Complete Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis End Final Product Analysis->End

References

Spectroscopic Analysis of Methyl 4-cyano-2-fluorobenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a summary of available spectroscopic data for Methyl 4-cyano-2-fluorobenzoate (C₉H₆FNO₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this molecule. While comprehensive experimental data for this compound is not fully available in the public domain, this guide presents the accessible information and draws comparisons with structurally similar compounds to aid in analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A proton NMR spectrum for this compound has been reported. The data, acquired on a 500 MHz spectrometer using CDCl₃ as the solvent, is summarized below. It is important to note that the source of this data presents a discrepancy, listing the compound as "methyl 2-cyano-4-fluorobenzoate" while providing a CAS number and spectral data consistent with this compound[1].

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.18dd9.0, 5.51HAromatic H
7.50dd8.0, 2.51HAromatic H
7.38m-1HAromatic H
4.01s-3H-OCH₃

¹³C NMR Data

As of the latest search, experimental ¹³C NMR data for this compound is not available in the public domain. For comparative purposes, the ¹³C NMR data for the structurally related compound, Methyl 4-cyanobenzoate (which lacks the fluorine substituent), is provided below[2].

Chemical Shift (δ) ppmAssignment (for Methyl 4-cyanobenzoate)
165.4C=O
133.9Aromatic C
132.2Aromatic C
130.1Aromatic C
118.0-C≡N
117.4Aromatic C
52.7-OCH₃
Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for this compound is not currently available in public databases. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR data for Methyl 4-cyanobenzoate is presented[2].

Wavenumber (cm⁻¹)Functional Group Assignment (for Methyl 4-cyanobenzoate)
~3000Aromatic C-H stretch
~2230-C≡N stretch
~1720C=O (ester) stretch
~1600Aromatic C=C stretch
~1280C-O (ester) stretch
Mass Spectrometry (MS)

Publicly accessible mass spectrometry data for this compound has not been identified. The expected molecular ion peak [M]⁺ would be at m/z 179.15, corresponding to its molecular weight. For comparative analysis, the mass spectrometry data for Methyl 4-cyanobenzoate shows a molecular ion peak at m/z 161, with major fragments at m/z 130 and 102[2].

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not available. However, a general workflow for the spectroscopic analysis of a similar organic compound is outlined below.

cluster_workflow General Spectroscopic Analysis Workflow prep Sample Preparation (Dissolution in appropriate solvent, e.g., CDCl3 for NMR) nmr NMR Spectroscopy (1H, 13C) prep->nmr NMR Sample ir IR Spectroscopy (FTIR, e.g., KBr pellet or thin film) prep->ir IR Sample ms Mass Spectrometry (e.g., GC-MS or ESI-MS) prep->ms MS Sample analysis Data Analysis (Peak assignment, structure confirmation) nmr->analysis ir->analysis ms->analysis

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

A typical synthesis of this compound involves the esterification of 4-cyano-2-fluorobenzoic acid. A general procedure for such a reaction is the treatment of the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like DBU in an aprotic polar solvent such as DMF[3].

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between different analytical techniques to elucidate the complete chemical structure.

cluster_logic Spectroscopic Data Correlation MS Mass Spectrometry (Provides Molecular Weight and Fragmentation Pattern) Structure Chemical Structure (Confirmed Structure) MS->Structure Confirms Molecular Formula IR IR Spectroscopy (Identifies Functional Groups) IR->Structure Confirms Functional Groups NMR NMR Spectroscopy (Reveals Connectivity and Chemical Environment of Atoms) NMR->Structure Determines Atomic Connectivity

Caption: Logical flow of information from different spectroscopic techniques to confirm a chemical structure.

Disclaimer: This document is based on publicly available information and is intended for informational purposes only. The absence of certain data highlights the need for further experimental work to fully characterize this compound. Researchers should verify the information from primary sources where possible.

References

Solubility Profile of Methyl 4-cyano-2-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4-cyano-2-fluorobenzoate in common organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide combines qualitative and semi-quantitative information derived from patent literature with a detailed, generalized experimental protocol for accurate solubility determination. This document aims to serve as a valuable resource for laboratory work, process development, and formulation studies involving this compound.

Physicochemical Properties and Predicted Solubility

This compound is a substituted aromatic compound with the molecular formula C₉H₆FNO₂. Its structure, featuring a polar cyano group (-CN) and a methyl ester group (-COOCH₃), alongside a fluorinated benzene ring, suggests a moderate to good solubility in a range of common organic solvents. The presence of the polar functional groups indicates that it will likely be more soluble in polar aprotic and some polar protic solvents. The aromatic ring and the methyl group contribute to some non-polar character, which may allow for solubility in less polar solvents as well.

Solubility Data

SolventTypeReported SolubilitySource
MethanolPolar ProticSoluble (At least 10.7 g/100 mL)[1][2][3][4][5][6][7][8]
PyridinePolar AproticSoluble [9][10]
Tetrahydrofuran (THF)Polar AproticSoluble [11]
AcetonitrilePolar AproticLikely Soluble (Used as a reaction solvent)
EthanolPolar ProticSuspended (Suggests lower solubility)[12]

Note: The semi-quantitative value for methanol is derived from patent literature stating that 16.10 g of the compound was dissolved in 150 mL of methanol. The exact temperature and whether this represents the saturation point were not specified.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol should be followed. The following describes a common method for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.

    • For UV-Vis analysis, a wavelength of maximum absorbance (λmax) for the compound in the specific solvent must be determined, and a calibration curve should be generated.

  • Calculation of Solubility:

    • From the concentration obtained from the analysis, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow start Start step1 Add excess solute to solvent in vials start->step1 step2 Equilibrate at constant temperature with agitation (24-48h) step1->step2 step3 Allow excess solid to settle step2->step3 step4 Withdraw and filter supernatant step3->step4 step5 Prepare sample for analysis (e.g., dilution) step4->step5 step6 Analyze concentration (HPLC or UV-Vis) step5->step6 step7 Calculate solubility step6->step7 end_node End step7->end_node

Workflow for Experimental Solubility Determination

References

"Methyl 4-cyano-2-fluorobenzoate" safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Methyl 4-cyano-2-fluorobenzoate. The information presented is compiled from available safety data sheets (SDS) of structurally related compounds and public chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures. This document is intended to be a resource for laboratory personnel and professionals in the field of drug development to promote safe handling and use of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₆FNO₂.[1] While specific experimental data for this exact compound is limited, the properties can be estimated based on structurally similar molecules.

PropertyValueSource
Molecular Weight179.15 g/mol PubChem[1]
AppearanceWhite to off-white solidFisher Scientific[2]
Melting Point67 - 69 °C / 152.6 - 156.2 °FFisher Scientific[2]
Boiling Point142 - 144 °C / 287.6 - 291.2 °F @ 12 mmHgFisher Scientific[2]

Hazard Identification and Classification

Based on data from similar compounds, this compound is expected to be classified as hazardous. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[2][3][4]

GHS Hazard Pictograms:

  • Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.

  • Health Hazard (GHS08): May be included depending on specific target organ toxicity data.

Signal Word: Warning[2]

Handling and Storage Precautions

Safe handling and storage are crucial to minimize exposure and ensure laboratory safety. The following precautions should be strictly adhered to.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Wear chemical safety goggles or a face shield. Hand_Protection Wear appropriate chemical-resistant gloves (e.g., nitrile). Body_Protection Wear a lab coat or other protective clothing. Respiratory_Protection Use in a well-ventilated area or under a fume hood. If dust is generated, use a NIOSH-approved respirator. Researcher Researcher Researcher->Eye_Protection Eyes Researcher->Hand_Protection Hands Researcher->Body_Protection Body Researcher->Respiratory_Protection Respiratory

Figure 1: Recommended Personal Protective Equipment (PPE) for handling this compound.
Safe Handling Practices

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[3][4] Wash hands thoroughly after handling and before any breaks.[2][3]

  • Dust Control: As a solid, there is a potential for dust formation. Handle the material carefully to avoid generating dust.[2] If dust is generated, appropriate respiratory protection should be used.

Storage Conditions
  • Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[3][5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

First_Aid_Measures cluster_exposure In Case of Exposure Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Skin_Contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Eye_Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention. Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure_Event Exposure Event Exposure_Event->Inhalation Inhaled Exposure_Event->Skin_Contact On Skin Exposure_Event->Eye_Contact In Eyes Exposure_Event->Ingestion Swallowed

Figure 2: First-aid procedures for exposure to this compound.
Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 3.1. Avoid breathing dust and contact with the skin and eyes.[4]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[3]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] For large spills, control the source of the leak if possible and contain the spill. Follow the same cleanup procedure as for small spills.

Disposal Considerations

Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[2][3] Do not dispose of it with normal household waste. The material should be disposed of as hazardous waste.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided safety data sheets, any experimental use should incorporate the handling and safety precautions outlined in this guide. A general workflow for a laboratory experiment involving this compound is illustrated below.

Experimental_Workflow Start Start Experiment Risk_Assessment Conduct a thorough risk assessment. Start->Risk_Assessment PPE Don appropriate Personal Protective Equipment (PPE). Risk_Assessment->PPE Preparation Prepare work area in a chemical fume hood. PPE->Preparation Weighing Carefully weigh the required amount of the compound. Preparation->Weighing Reaction_Setup Set up the reaction under controlled conditions. Weighing->Reaction_Setup Workup Perform reaction work-up and purification. Reaction_Setup->Workup Waste_Disposal Dispose of all chemical waste properly. Workup->Waste_Disposal Decontamination Decontaminate work area and equipment. Waste_Disposal->Decontamination End End Experiment Decontamination->End

Figure 3: A generalized experimental workflow for handling this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to obtain and review the most current SDS for this compound from the supplier before handling or using the product. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

"Methyl 4-cyano-2-fluorobenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Methyl 4-cyano-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its purity and stability are critical for the successful outcome of multi-step syntheses and the quality of final products. Understanding the factors that can affect its stability is paramount to ensure its integrity from procurement to use. This guide aims to provide a detailed technical resource on the stability and proper storage of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 175596-01-7
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 76-80 °C
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability and purity of this compound. The following conditions are recommended:

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendation
Temperature Store at room temperature (20-25 °C).
Humidity Store in a dry place. Avoid exposure to high humidity.
Light Store in a tightly sealed, light-resistant container to protect from light.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent oxidative degradation.
Container Use a well-sealed container made of a non-reactive material (e.g., amber glass).
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated. These are primarily based on the reactivity of the methyl ester, the aromatic nitrile, and the fluorinated benzene ring.

Hydrolysis

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of 4-cyano-2-fluorobenzoic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions compared to acidic or neutral conditions.

Thermal Degradation

Aromatic nitriles are generally thermally stable. However, at elevated temperatures, decomposition can occur. The presence of the fluoro and ester groups may influence the thermal stability. Degradation at high temperatures could potentially involve decarboxylation or other complex decomposition reactions.

Photodegradation

Fluorinated aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the cleavage of the C-F bond or other photochemical reactions. The cyano and ester groups may also influence the photostability of the molecule.

G cluster_storage Optimal Storage Conditions cluster_compound This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Room Temperature Room Temperature Stable Compound Stable Compound Room Temperature->Stable Compound Dry Environment Dry Environment Dry Environment->Stable Compound Protection from Light Protection from Light Protection from Light->Stable Compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Compound Hydrolysis Hydrolysis Stable Compound->Hydrolysis Moisture/pH Thermal Degradation Thermal Degradation Stable Compound->Thermal Degradation High Temperature Photodegradation Photodegradation Stable Compound->Photodegradation UV Light 4-cyano-2-fluorobenzoic acid + Methanol 4-cyano-2-fluorobenzoic acid + Methanol Hydrolysis->4-cyano-2-fluorobenzoic acid + Methanol Complex Decomposition Products Complex Decomposition Products Thermal Degradation->Complex Decomposition Products Photoproducts Photoproducts Photodegradation->Photoproducts

Figure 1: Logical relationship for storage and potential degradation of this compound.

Experimental Protocols for Stability Assessment

To obtain specific stability data for this compound, forced degradation studies are recommended. These studies intentionally stress the compound to accelerate degradation and identify potential degradation products and pathways.

Forced Degradation Study Protocol

A general protocol for a forced degradation study is outlined in Table 3. This should be performed on a single batch of the material.

Table 3: Forced Degradation Study Conditions

Stress ConditionProposed Experimental Setup
Acidic Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for 24 hours.
Alkaline Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for 4 hours.
Oxidative Degradation Dissolve the compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 80°C for 48 hours.
Photodegradation Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is recommended.

5.2.1. HPLC Method Development Workflow

G A Select Column and Mobile Phase B Optimize Mobile Phase Composition and Gradient A->B C Analyze Forced Degradation Samples B->C D Assess Peak Purity C->D E Validate the Method (ICH Q2(R1)) D->E F Method Ready for Stability Studies E->F

Figure 2: Workflow for developing a stability-indicating HPLC method.

5.2.2. Suggested HPLC Parameters

The following are suggested starting parameters for method development. Optimization will be necessary.

Table 4: Suggested HPLC Parameters

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 30% B to 90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Incompatible Materials

To prevent degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

While specific stability data for this compound is limited, by understanding its chemical structure and drawing parallels with related compounds, robust recommendations for its storage and handling can be made. Storing the compound in a cool, dry, dark place in a tightly sealed container is essential to maintain its integrity. For critical applications, it is highly recommended to perform forced degradation studies and develop a validated stability-indicating analytical method to ensure the quality and purity of the material over time. This guide provides a foundational framework for researchers and professionals to establish appropriate stability protocols for this compound.

References

An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-2-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and complex organic molecules. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, presenting key data and experimental protocols in a structured format for researchers.

While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of fluorinated and cyanated benzene derivatives as valuable synthons in drug discovery. The earliest comprehensive documentation of its synthesis and utility appears in various patents and medicinal chemistry publications aimed at the development of novel therapeutic agents. The CAS Registry Number for this compound is 175596-01-7.[1][2][3]

Physicochemical Properties

This compound is typically described as a white solid.[4][5] The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 175596-01-7[1][2][3]
Molecular Formula C₉H₆FNO₂[2][4]
Molecular Weight 179.15 g/mol [3][4]
Appearance White solid[4][5]

Synthetic Pathways

The synthesis of this compound is primarily achieved through two main strategic approaches: the esterification of 4-cyano-2-fluorobenzoic acid and the cyanation of a pre-functionalized methyl benzoate derivative.

Synthesis_Pathways cluster_0 Route 1: Esterification cluster_1 Route 2: Cyanation 4-Cyano-2-fluorobenzoic_acid 4-Cyano-2-fluorobenzoic acid Esterification Esterification 4-Cyano-2-fluorobenzoic_acid->Esterification Product This compound Esterification->Product Methyl_4-bromo-2-fluorobenzoate Methyl 4-bromo-2-fluorobenzoate Cyanation Cyanation Methyl_4-bromo-2-fluorobenzoate->Cyanation Cyanation->Product

Caption: Primary synthetic routes to this compound.

Route 1: Esterification of 4-cyano-2-fluorobenzoic acid

This approach involves the direct conversion of the carboxylic acid group of 4-cyano-2-fluorobenzoic acid to its corresponding methyl ester. Various standard esterification methods can be employed.

Esterification_Workflow Start 4-Cyano-2-fluorobenzoic acid Reagents Methanol, Acid Catalyst (e.g., p-TsOH) or Methyl Iodide, Base (e.g., DBU) Start->Reagents Reaction Reaction in suitable solvent (e.g., Methanol or DMF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification End This compound Purification->End

Caption: Workflow for the esterification of 4-cyano-2-fluorobenzoic acid.

Experimental Protocol: Esterification with Methanol and p-Toluenesulfonic Acid

A solution of 4-cyano-2-fluorobenzoic acid (5.39 g, 32.6 mmol) and p-toluenesulfonic acid (619 mg, 3.3 mmol) in methanol (65 mL) is stirred overnight under reflux. After cooling the flask to room temperature, the volatiles are removed under reduced pressure. Ethyl acetate (100 mL) and saturated sodium bicarbonate solution (100 mL) are added to the mixture. The organic layer is isolated and dried over anhydrous sodium sulfate. After removing the volatiles under reduced pressure, this compound is obtained as a white solid (yield: 88%).[5]

Experimental Protocol: Esterification with Methyl Iodide and DBU

To a 25 mL two-necked flask containing 4-cyano-2-fluorobenzoic acid and 10 mL of N,N-dimethylformamide (DMF), the condensing agent 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF is slowly added at 0 °C. The solution is stirred for 30 minutes. Methyl iodide is then slowly added dropwise at 0 °C. After the addition is complete, the reaction is warmed to room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, ethyl acetate is added, and the mixture is washed with water three to four times. The organic phase is dried with anhydrous magnesium sulfate, filtered, and concentrated to yield the product.[6]

Route 2: Cyanation of Methyl 4-bromo-2-fluorobenzoate

This method involves a substitution reaction where the bromine atom of methyl 4-bromo-2-fluorobenzoate is displaced by a cyanide group. Palladium-catalyzed cyanation reactions are commonly employed for this transformation.

Cyanation_Workflow Start Methyl 4-bromo-2-fluorobenzoate Reagents Cyanide Source (e.g., Zn(CN)₂), Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Reagents Reaction Reaction in suitable solvent (e.g., DMF) at elevated temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification End This compound Purification->End

Caption: Workflow for the palladium-catalyzed cyanation of methyl 4-bromo-2-fluorobenzoate.

Experimental Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide

A solution of methyl 4-bromo-2-fluorobenzoate (10.0 g, 43 mmol), zinc cyanide (10.0 g, 86 mmol), and palladium tetrakis(triphenylphosphine) (2.5 g) in a suitable solvent such as DMF is heated. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS). Upon completion, the reaction mixture is cooled and subjected to an aqueous workup, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography, to afford this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
8.04t
7.52d
7.45d
3.96s

Note: The specific publication providing this NMR data was not cited in the initial search results, but this represents a typical spectrum.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility is demonstrated in numerous patents for the preparation of compounds targeting various diseases. For instance, it has been used in the synthesis of:

  • Retinoic acid receptor beta (RARβ) agonists [7]

  • Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines for potential cardiovascular applications[8]

  • SMARCA2 inhibitors for the treatment of SMARCA4 deficient cancers[9]

  • Hormone receptor modulators for treating metabolic conditions[10]

  • RSV antiviral pyrazolo- and triazolo-pyrimidine compounds [11]

  • Biphenyl compounds as muscarinic receptor antagonists [12]

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a key pharmacophore or be further transformed into other functional groups. The methyl ester provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

Conclusion

This compound is a synthetically important molecule whose history is embedded in the progress of modern medicinal chemistry. While its initial discovery is not attributed to a single seminal work, its value is evident from its widespread use in the development of novel therapeutics. The synthetic routes via esterification and cyanation are well-established and provide reliable access to this versatile building block. This guide provides researchers and drug development professionals with a concise yet comprehensive technical overview to support its application in their ongoing research endeavors.

References

An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-2-fluorobenzoate is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a methyl ester on a benzene ring, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom and the cyano group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a key component in modern medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a particular focus on its role in drug discovery.

Chemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented below.

PropertyValueReference
Molecular Formula C₉H₆FNO₂--INVALID-LINK--
Molecular Weight 179.15 g/mol --INVALID-LINK--
CAS Number 175596-01-7--INVALID-LINK--
Appearance White to off-white crystalline solid[Generic chemical supplier data]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents[1]

Spectroscopic data is crucial for the identification and characterization of this compound. While publicly available full spectra are limited, the following table summarizes the types of spectroscopic data that have been reported.

Spectroscopic DataAvailability/Reference
¹H NMR Available[2]
¹³C NMR Available[2]
Infrared (IR) Spectroscopy Available[2]
Mass Spectrometry (MS) Available[2]

Synthesis of this compound

Several synthetic routes to this compound and its precursors have been reported in the literature. The primary methods involve the esterification of 4-cyano-2-fluorobenzoic acid or the cyanation of a corresponding halogenated precursor.

Method 1: Esterification of 4-cyano-2-fluorobenzoic acid

This is a common and direct method for the synthesis of this compound. The precursor, 4-cyano-2-fluorobenzoic acid, can be synthesized from 4-methyl-3-fluorobenzonitrile through oxidation.

Experimental Protocol: Synthesis of 4-cyano-2-fluorobenzoic acid [1]

  • To a 250 mL four-necked flask, add 60% concentrated sulfuric acid.

  • Slowly add 4-methyl-3-fluorobenzonitrile at 0 °C with stirring until dissolved.

  • Add potassium permanganate, at which point the solution will turn purple.

  • After stirring for 30 minutes, a mixture of potassium dichromate and concentrated sulfuric acid is added dropwise.

  • Upon completion of the reaction, the mixture is poured into ice water to precipitate the solid product.

  • The solid is dissolved in a 10% aqueous sodium carbonate solution and stirred for 30 minutes.

  • The solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to a pH of 2.

  • The resulting precipitate of 4-cyano-2-fluorobenzoic acid is collected by filtration.

Experimental Protocol: Methyl Esterification [1]

  • In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the solution for 30 minutes at 0 °C.

  • Slowly add methyl iodide dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and proceed until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, add ethyl acetate and wash the organic layer with water (3-4 times).

  • The organic layer is then dried and concentrated to yield this compound.

G cluster_0 Synthesis of 4-cyano-2-fluorobenzoic acid cluster_1 Esterification 4-methyl-3-fluorobenzonitrile 4-methyl-3-fluorobenzonitrile Oxidation Oxidation 4-methyl-3-fluorobenzonitrile->Oxidation H₂SO₄, KMnO₄, K₂Cr₂O₇ 4-cyano-2-fluorobenzoic acid 4-cyano-2-fluorobenzoic acid Oxidation->4-cyano-2-fluorobenzoic acid Esterification Esterification 4-cyano-2-fluorobenzoic acid->Esterification CH₃I, DBU, DMF This compound This compound Esterification->this compound

Synthesis of this compound via Esterification.
Method 2: Cyanation of Halogenated Benzoic Acid Methyl Esters

An alternative approach involves the introduction of the cyano group onto a pre-existing fluorinated methyl benzoate scaffold. This method is common in industrial production for cyano-aromatic compounds, often with yields around 70%.[1]

Experimental Protocol: Cyanation Reaction (General Procedure)[3]

  • Dissolve the corresponding halogenated (e.g., bromo or iodo) methyl 2-fluorobenzoate in an organic solvent such as N-methylpyrrolidone or N,N-dimethylformamide.

  • Add a cyanide source, such as cuprous cyanide or zinc cyanide, to the solution under a nitrogen atmosphere.

  • Heat the reaction mixture to a temperature between 60-120 °C for 2-10 hours.

  • After the reaction is complete, the mixture is cooled and worked up to isolate the this compound.

G Methyl 4-halo-2-fluorobenzoate Methyl 4-halo-2-fluorobenzoate Cyanation Cyanation Methyl 4-halo-2-fluorobenzoate->Cyanation CuCN or Zn(CN)₂ Solvent, Heat This compound This compound Cyanation->this compound

Synthesis of this compound via Cyanation.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds.[1] The presence of the cyano and fluoro groups makes it a key building block for creating molecules with desirable pharmacological properties. While direct synthesis of approved drugs starting from this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in several important classes of therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Role as a Precursor to PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in patients with BRCA mutations. Several approved PARP inhibitors, such as Olaparib, Niraparib, and Talazoparib, feature a fluorobenzoyl moiety. The synthesis of these complex molecules often involves the use of fluorinated benzoic acid derivatives as key intermediates.

For instance, the synthesis of Olaparib involves the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[1] While the reported syntheses of Olaparib do not explicitly start from this compound, the structural similarity highlights the potential of this compound as a starting material for novel PARP inhibitors or for the development of alternative synthetic routes to existing ones. The cyano group can be a versatile handle for further chemical transformations, including reduction to an aminomethyl group or hydrolysis to a carboxylic acid.

G This compound This compound Chemical Transformations Chemical Transformations This compound->Chemical Transformations Reduction, Hydrolysis, etc. Fluorobenzoyl Intermediates Fluorobenzoyl Intermediates Chemical Transformations->Fluorobenzoyl Intermediates PARP Inhibitor Scaffolds PARP Inhibitor Scaffolds Fluorobenzoyl Intermediates->PARP Inhibitor Scaffolds Novel PARP Inhibitors Novel PARP Inhibitors PARP Inhibitor Scaffolds->Novel PARP Inhibitors

Potential role of this compound in PARP inhibitor synthesis.

The development of brain-penetrating PARP-1 inhibitors is an active area of research, and the physicochemical properties imparted by fluorine substitution can be advantageous in achieving this goal.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal and materials chemistry. The synthetic routes to this compound are well-established, offering flexibility for laboratory and industrial-scale production. While direct applications in marketed drugs are not yet prominent, its structural features are highly relevant to the design of new therapeutic agents, particularly in the area of oncology with PARP inhibitors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel bioactive molecules with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this versatile chemical building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of methyl 4-cyano-2-fluorobenzoate from 4-cyano-2-fluorobenzoic acid. Two primary methods are presented: a modern approach utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl iodide, and the classic Fischer-Speier esterification. These protocols are designed to furnish drug development professionals and researchers with reliable and reproducible methods for obtaining this key chemical intermediate. Quantitative data is summarized for ease of comparison, and a comprehensive experimental workflow is provided.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the cyano and fluoro groups, along with the ester functionality, makes it a versatile intermediate for introducing a substituted benzoyl moiety into larger molecules. The efficient and high-yielding synthesis of this compound is therefore of significant interest. This application note details two effective methods for its preparation from 4-cyano-2-fluorobenzoic acid.

Method 1: Esterification using DBU and Methyl Iodide

This method offers a mild and efficient route to this compound, avoiding the harsh acidic conditions of Fischer esterification. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate salt which then readily undergoes nucleophilic attack by methyl iodide.

Experimental Protocol
  • Reaction Setup: To a 25 mL two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-cyano-2-fluorobenzoic acid (1.0 eq) and 10 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of DBU (1.1 eq) in DMF dropwise over 5 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (3 x 15 mL) to remove DMF and salts.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.[1]

Method 2: Fischer-Speier Esterification

This classical method involves the acid-catalyzed esterification of the carboxylic acid with methanol.[2][3][4][5][6] The use of a large excess of methanol can drive the equilibrium towards the product.[4][6]

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-cyano-2-fluorobenzoic acid (1.0 eq) in methanol (20 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid, followed by a wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[5]

Data Summary

ParameterMethod 1: DBU/MeIMethod 2: Fischer Esterification
Base/Catalyst DBUSulfuric Acid
Methylating Agent Methyl IodideMethanol
Solvent DMFMethanol
Temperature 0 °C to Room TemperatureReflux (~65 °C)
Reaction Time 2-4 hours4-6 hours
Typical Yield >90%~90-95%
Purification Aqueous work-up, optional column chromatographyAqueous work-up

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: DBU/MeI cluster_method2 Method 2: Fischer Esterification cluster_workup Work-up & Purification 4_cyano_2_fluorobenzoic_acid 4-Cyano-2-fluorobenzoic Acid dissolve_dmf Dissolve in DMF 4_cyano_2_fluorobenzoic_acid->dissolve_dmf dissolve_meoh Dissolve in Methanol 4_cyano_2_fluorobenzoic_acid->dissolve_meoh add_dbu Add DBU at 0°C dissolve_dmf->add_dbu add_mei Add MeI at 0°C add_dbu->add_mei rt_stir Stir at RT add_mei->rt_stir workup Aqueous Work-up rt_stir->workup add_h2so4 Add cat. H2SO4 dissolve_meoh->add_h2so4 reflux Reflux add_h2so4->reflux reflux->workup purification Purification workup->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • 4-Cyano-2-fluorobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DBU: Corrosive and flammable. Handle in a well-ventilated fume hood.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate gloves.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin. Handle in a fume hood.

  • Sulfuric Acid: Highly corrosive. Add slowly and carefully to methanol as the dissolution is exothermic.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Characterization

The final product, this compound, is typically a white solid.[7] Its identity and purity can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, C≡N of the nitrile).

  • Mass Spectrometry (MS): To determine the molecular weight (179.15 g/mol ).[7]

  • Melting Point Analysis: To assess purity.

References

Application Notes and Protocols: Esterification of 4-Cyano-2-Fluorobenzoic Acid with Methyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-cyano-2-fluorobenzoate via the esterification of 4-cyano-2-fluorobenzoic acid with methyl iodide. This reaction is a fundamental transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other specialized chemical entities. The protocol described herein utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base to facilitate the S_N2 reaction between the carboxylate and methyl iodide.

Introduction

The esterification of carboxylic acids is a cornerstone of organic chemistry, with broad applications in drug discovery and development for producing prodrugs, modifying pharmacokinetic properties, and for the synthesis of complex molecular scaffolds. The reaction of a carboxylic acid with an alkyl halide, such as methyl iodide, in the presence of a suitable base is a common and effective method for synthesizing methyl esters. This method is particularly useful when other functional groups in the molecule are sensitive to the acidic conditions of a traditional Fischer esterification.

The reaction proceeds via a two-step mechanism. First, the base deprotonates the carboxylic acid to form a carboxylate anion. This anion then acts as a nucleophile, attacking the methyl group of methyl iodide in a bimolecular nucleophilic substitution (S_N2) reaction to form the methyl ester and an iodide salt. The choice of a non-nucleophilic, sterically hindered base like DBU is crucial to prevent side reactions.

Signaling Pathway and Reaction Mechanism

The esterification of 4-cyano-2-fluorobenzoic acid with methyl iodide is a classic example of a nucleophilic substitution reaction. The process can be visualized as a straightforward pathway from reactants to products, facilitated by a base.

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH 4-Cyano-2-fluorobenzoic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation MeI Methyl Iodide Ester This compound MeI->Ester Iodide Iodide Ion MeI->Iodide Leaving Group Departure Base DBU (Base) Base->Carboxylate BaseH Protonated DBU Base->BaseH Protonation Carboxylate->Ester SN2 Attack

Caption: Reaction mechanism for the DBU-catalyzed esterification.

Experimental Protocol

This protocol is based on established procedures for the esterification of carboxylic acids using methyl iodide and DBU.[1]

Materials:

  • 4-Cyano-2-fluorobenzoic acid

  • Methyl iodide (CH₃I)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water, deionized

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyano-2-fluorobenzoic acid in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

  • Methyl Iodide Addition: Add methyl iodide dropwise to the reaction mixture at 0 °C. A 2:1 molar ratio of methyl iodide to 4-cyano-2-fluorobenzoic acid is recommended for optimal yield.[1]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, add ethyl acetate to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (3-4 times) to remove DMF and other water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve 4-cyano-2-fluorobenzoic acid in anhydrous DMF start->dissolve cool Cool to 0°C dissolve->cool add_dbu Add DBU Stir for 30 min at 0°C cool->add_dbu add_mei Add Methyl Iodide dropwise at 0°C add_dbu->add_mei react Warm to Room Temperature and Stir to Completion (Monitor by TLC) add_mei->react workup Add Ethyl Acetate react->workup extract Wash with Water (3-4x) workup->extract dry Dry Organic Layer (MgSO4 or Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end End (this compound) purify->end

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key reactants and the product, along with their relevant physical and chemical properties. While a specific yield for this reaction is not widely reported, the optimized molar ratio of reactants suggests a high-yielding transformation.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
4-Cyano-2-fluorobenzoic acidStarting MaterialC₈H₄FNO₂165.12164149-28-4White to off-white powder.
Methyl IodideReagentCH₃I141.9474-88-4Colorless liquid, light-sensitive.
DBUBase/CatalystC₉H₁₆N₂152.246674-22-2Colorless to pale yellow liquid.
N,N-DimethylformamideSolventC₃H₇NO73.0968-12-2Colorless liquid, high boiling point.
This compoundProductC₉H₆FNO₂179.15175596-01-7Expected to be a solid at room temperature.[2]

Expected Characterization Data for this compound:

  • ¹H NMR: Signals corresponding to the aromatic protons and a singlet for the methyl ester protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, the carbonyl carbon of the ester, and the methyl carbon.

  • IR Spectroscopy: Characteristic peaks for the C≡N stretch, the C=O stretch of the ester, and C-F bond vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (179.15 g/mol ).

Safety Precautions

  • Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DBU is a strong base and can cause skin and eye irritation. Handle with appropriate PPE.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

  • The reaction should be performed in a well-ventilated fume hood.

References

The Versatility of Methyl 4-cyano-2-fluorobenzoate in Organic Synthesis: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 4-cyano-2-fluorobenzoate , a trifunctional aromatic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a methyl ester, a nitrile, and a fluorine atom on a benzene ring, allows for a diverse range of chemical transformations. This makes it a sought-after starting material for the synthesis of complex molecules, particularly in the field of drug discovery and materials science. Researchers and pharmaceutical professionals utilize this compound to construct novel heterocyclic frameworks and introduce key pharmacophores into potential drug candidates.

The strategic placement of the electron-withdrawing cyano and methoxycarbonyl groups, ortho and para to the fluorine atom respectively, activates the aromatic ring for nucleophilic aromatic substitution. This inherent reactivity, coupled with the potential for diverse transformations of the cyano and ester functionalities, underpins its broad utility.

Key Applications in the Synthesis of Bioactive Molecules

This compound serves as a linchpin in the synthesis of a variety of biologically active compounds. Its applications range from the development of synthetic retinoids for neurodegenerative diseases to the creation of inhibitors for enzymes implicated in cancer and cardiovascular conditions.

One notable application is in the synthesis of thiazole retinoids . These compounds are investigated for their potential to modulate genomic and nongenomic processes in neurodegenerative diseases. The synthesis involves the conversion of the cyano group of this compound into a thioamide, which then undergoes a Hantzsch thiazole synthesis.

Furthermore, this building block is instrumental in the preparation of substituted 4-aryl-1,4-dihydro-1,6-naphthyridines , which are explored for their potential in treating cardiovascular diseases.[1][2] In these syntheses, the cyano group can be reduced to an aminomethyl group, which then participates in the formation of the dihydropyridine ring.

The compound is also a key precursor for 1H-benzimidazole-4-carboxamides , which are investigated as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair and a target for cancer therapy.[3] The synthesis typically involves a palladium-catalyzed cyanation of an aryl bromide to form the this compound, which then undergoes further transformations.[3]

Other applications include its use in the synthesis of oxadiazole derivatives and bicycloheteroaryl-heteroaryl-benzoic acid compounds as retinoic acid receptor beta (RARβ) agonists .[4][5][6]

Synthetic Transformations and Protocols

The utility of this compound stems from the array of chemical reactions that its functional groups can undergo. Key transformations include nucleophilic aromatic substitution of the fluorine atom, reduction of the cyano group, and conversion of the cyano group into other functionalities like amidoximes.

Synthesis of this compound

The building block itself can be synthesized from commercially available starting materials. A common method involves the palladium-catalyzed cyanation of methyl 4-bromo-2-fluorobenzoate using zinc cyanide.[3] Another route starts from 4-cyano-2-fluorobenzoic acid, which is then esterified.[7]

Nucleophilic Aromatic Substitution

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents at the 2-position. For example, it can react with amines, such as homopiperidine, to yield 2-amino-substituted benzoates.[8]

Transformation of the Cyano Group

The cyano group is a versatile handle for further synthetic manipulations. It can be reduced to an aminomethyl group using reducing agents like sodium borohydride.[1][2] It can also be converted to an amidoxime by treatment with hydroxylamine, a key step in the synthesis of oxadiazoles.[4][6]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Methyl 4-bromo-2-fluorobenzoate[3]
Reagent/SolventMolar Equiv.Amount
Methyl 4-bromo-2-fluorobenzoate1.010.0 g (43 mmol)
Zinc cyanide2.010.0 g (86 mmol)
Palladium tetrakis(triphenylphosphine)0.0582.5 g
Solvent --
DMF-Not specified

Procedure:

  • A solution of methyl 4-bromo-2-fluorobenzoate (10.0 g, 43 mmol), zinc cyanide (10.0 g, 86 mmol), and palladium tetrakis(triphenylphosphine) (2.5 g) in DMF is prepared.

  • The reaction mixture is heated and stirred.

  • Upon completion of the reaction, the mixture is worked up by washing with water and concentrating the organic phase.

  • The resulting solid is purified by silica gel chromatography using a 1:5 ethyl acetate/hexane eluent to afford the title compound. Yield: 80% (6.1 g)[3]

Reduction of the Cyano Group[1][2]
Reagent/SolventMolar Equiv.Amount
This compound1.016.10 g (89.9 mmol)
Sodium borohydride1.03.40 g (89.9 mmol)
Solvent --
Methanol-150 ml

Procedure:

  • This compound (16.10 g, 89.9 mmol) is dissolved in 150 ml of methanol.

  • Sodium borohydride (3.40 g, 89.9 mmol) is added in portions.

  • The reaction progress is monitored by TLC.

  • After completion, the pH is adjusted to 3 with dilute hydrochloric acid.

  • The mixture is extracted several times with dichloromethane.

  • The combined organic phases are washed with saturated sodium chloride solution and dried with magnesium sulfate.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography.

Conversion to Methyl 4-[amino(hydroxyimino)methyl]-2-fluorobenzoate[6]
Reagent/SolventMolar Equiv.Amount
This compound1.017.76 g (99.13 mmol)
Hydroxylamine (50% in water)5.030 ml (495.67 mmol)
Solvent --
Ethanol-200 ml

Procedure:

  • This compound (17.76 g, 99.13 mmol) is suspended in 200 ml of ethanol.

  • Hydroxylamine (50% in water, 30 ml, 495.67 mmol) is added.

  • The resulting yellow suspension is heated at 75°C for 1 hour and then stirred at room temperature overnight.

  • The suspension is filtered, and the residue is rinsed twice with ethanol (50 ml) and dried under vacuum to afford the title compound as a colorless solid.

Synthesis of Methyl 2-(azepan-1-yl)-4-cyanobenzoate[8]
Reagent/SolventMolar Equiv.Amount
This compound1.01.2 g (6.7 mmol)
Homopiperidine5.03.77 ml (33.49 mmol)
Solvent --
Acetonitrile (MeCN)-11 ml

Procedure:

  • A mixture of this compound (1.2 g, 6.7 mmol) and homopiperidine (3.77 ml, 33.49 mmol) in acetonitrile (11 ml) is stirred at room temperature overnight.

  • The reaction mixture is concentrated under vacuum.

  • The residue is purified by flash chromatography on an NH column, eluting with a gradient from 100% cHex to cHex/AcOEt 9:1, to afford the product.

Conclusion

This compound has proven to be a highly valuable and adaptable building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecular architectures. The applications highlighted herein demonstrate its significance in the development of novel therapeutic agents for a variety of diseases. The detailed protocols provide a practical guide for researchers looking to utilize this versatile compound in their synthetic endeavors. As the quest for new and improved pharmaceuticals continues, the importance of such strategic building blocks in enabling innovative drug design and development is undeniable.

References

Application Notes and Protocols: The Role of Methyl 4-cyano-2-fluorobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-2-fluorobenzoate is a key building block in medicinal chemistry, valued for its utility in the synthesis of a variety of pharmaceutical intermediates. Its distinct arrangement of fluoro, cyano, and methyl ester functional groups on a benzene ring offers versatile reactivity for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and soluble guanylate cyclase (sGC) stimulators.

Application 1: Synthesis of 4-Cyano-2-fluorobenzyl Alcohol, a Precursor for PARP Inhibitors and Other Therapeutics

A primary application of this compound is its conversion to 4-Cyano-2-fluorobenzyl alcohol. This intermediate is a crucial component in the synthesis of various therapeutic agents, including S1P1 receptor agonists and treatments for Alzheimer's disease.[1] The selective reduction of the methyl ester to a primary alcohol, while preserving the cyano and fluoro groups, is a key transformation.

Experimental Protocol: Reduction of this compound

This protocol details the reduction of this compound to 4-Cyano-2-fluorobenzyl alcohol using sodium borohydride.[2]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 16.10 g (89.9 mmol) of this compound in 150 mL of methanol in a suitable reaction flask.

  • To this solution, add 3.40 g (89.9 mmol) of sodium borohydride portion-wise, maintaining control over the reaction temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, adjust the pH of the mixture to 3 with dilute hydrochloric acid.

  • Extract the product with dichloromethane multiple times.

  • Combine the organic phases and wash with saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate.

  • Filter the drying agent and remove the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (from 15:1 to 3:7).

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[2]
Product4-Cyano-2-fluorobenzyl alcohol[2]
Yield27.2%[2]
Molecular Weight (Product)151.14 g/mol
Mass Spectrometry (GC-MS)[M]⁺(EIpos): m/z=151[2]
¹H-NMR (300MHz, DMSO-d6)δ=4.61 (s, 2H), 5.53 (s, 1H), 7.61-7.74 (m, 2H), 7.79 (dd, 1H)[2]

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Methanol start->dissolve add_nabh4 Add Sodium Borohydride (portion-wise) dissolve->add_nabh4 reaction Reaction Monitoring (TLC) add_nabh4->reaction quench Quench with dilute HCl (pH 3) reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 4-Cyano-2-fluorobenzyl alcohol purify->product

Workflow for the reduction of this compound.

Application 2: Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP can lead to synthetic lethality in cancer cells. Fluorinated cyanobenzoic acid derivatives are key structural motifs in many potent PARP inhibitors, such as Olaparib. While direct synthesis from this compound is not always the primary route, the chemistry of related intermediates is highly illustrative of its potential applications.

Signaling Pathway: PARP-1 Inhibition in DNA Repair

PARP1_pathway cluster_dna_damage DNA Damage Response cluster_inhibition Effect of PARP Inhibitor DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PAR synthesis) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_accumulation SSB Accumulation PARylation->SSB_accumulation BER Base Excision Repair (BER) Recruitment->BER Repair DNA Repair & Cell Survival BER->Repair PARPi PARP Inhibitor (e.g., Olaparib) Block PARPi->Block Block->PARylation Blocks DSB_formation Double-Strand Breaks (DSBs) SSB_accumulation->DSB_formation Cell_death Synthetic Lethality in BRCA-deficient cells DSB_formation->Cell_death

Mechanism of PARP-1 inhibition leading to synthetic lethality.

Application 3: Potential Role in the Synthesis of sGC Stimulators

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in vasodilation. sGC stimulators, such as Riociguat, are a class of drugs that enhance the production of cyclic guanosine monophosphate (cGMP) and are used to treat pulmonary hypertension. The synthesis of these complex heterocyclic structures often involves intermediates derived from fluorinated benzoic acids.

Signaling Pathway: sGC Stimulation

sGC_pathway cluster_no_pathway Endogenous NO Pathway cluster_stimulator sGC Stimulator Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC - reduced state) NO->sGC Binds to Heme cGMP cGMP sGC->cGMP Converts Increased_cGMP Increased cGMP Production sGC->Increased_cGMP GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation sGC_stimulator sGC Stimulator (e.g., Riociguat) Direct_stimulation Direct sGC Stimulation sGC_stimulator->Direct_stimulation Sensitization Sensitization to NO sGC_stimulator->Sensitization Direct_stimulation->sGC Stimulates NO-independently Sensitization->sGC Enhances NO effect Increased_cGMP->Vasodilation Enhanced

Dual mechanism of action of soluble guanylate cyclase (sGC) stimulators.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. Its application in the creation of building blocks for PARP inhibitors and sGC stimulators highlights its significance in modern drug discovery. The protocols and pathways detailed in these notes provide a foundation for researchers to explore and expand upon the synthetic utility of this compound in developing novel therapeutics.

References

"Methyl 4-cyano-2-fluorobenzoate" in the synthesis of PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the application of Methyl 4-cyano-2-fluorobenzoate and its derivatives as pivotal building blocks in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, complete with detailed protocols and pathway diagrams for researchers in drug discovery.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1][2][3] PARP1, the most abundant member, is activated by DNA damage, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on target proteins using NAD+ as a substrate.[2][4] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the repair of single-strand breaks (SSBs).[3]

In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This therapeutic strategy is based on the concept of "synthetic lethality," where the inhibition of the PARP-mediated base excision repair (BER) pathway in a cell that already has a compromised homologous recombination (HR) pathway leads to the accumulation of cytotoxic double-strand breaks, ultimately causing cancer cell death.[3][5] Olaparib, the first-in-class PARP inhibitor, was approved in 2014 for the treatment of BRCA-mutated advanced ovarian cancer.[6][7]

The Role of this compound

Fluorinated aromatic compounds are critical synthons in medicinal chemistry. Specifically, 2-fluorobenzoic acid derivatives, such as this compound, serve as versatile precursors for the synthesis of various PARP inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano and methyl ester groups provide reactive handles for introducing other key pharmacophoric elements, such as the piperazine moiety common in many PARP inhibitors like Olaparib.[7][8]

PARP Signaling and DNA Repair Pathway

Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site. This binding triggers a conformational change, activating its catalytic activity. The enzyme then synthesizes long, branched chains of PAR onto itself and other nuclear proteins, including histones. This PARylation event serves as a signal to recruit the cellular machinery required for DNA repair.[1][2][9] If the damage is too extensive, hyperactivation of PARP-1 can deplete cellular NAD+ and ATP stores, leading to a form of programmed cell death.[3][9][10]

PARP_Signaling cluster_0 Cellular Stress / DNA Damage cluster_1 PARP Activation & Signaling cluster_2 Cellular Response DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds & detects PARP_Active Activated PARP-1 PARP1->PARP_Active activates PARylation PAR Synthesis (PARylation) PARP_Active->PARylation catalyzes Cell_Death Cell Death (Apoptosis/Necrosis) PARP_Active->Cell_Death Hyperactivation leads to Repair_Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair_Recruitment signals NAD NAD+ NAD->PARylation DNA_Repair DNA Repair (BER Pathway) Repair_Recruitment->DNA_Repair facilitates Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP_Active blocks

Figure 1. PARP-1 signaling pathway in response to DNA damage.

Synthesis of PARP Inhibitors: Application Notes

The synthesis of Olaparib and similar PARP inhibitors often involves a convergent approach where key fragments are prepared separately and then coupled. This compound can be readily converted to 4-cyano-2-fluorobenzoic acid, a crucial intermediate. This intermediate is then coupled with a substituted piperazine, such as 1-(cyclopropanecarbonyl)piperazine, to form the core amide bond of the final molecule.

General Synthetic Workflow

The overall process involves the synthesis of key intermediates, coupling, and final elaboration to yield the PARP inhibitor. This is followed by purification and comprehensive biological evaluation to determine potency and selectivity.

Synthesis_Workflow start Start: Methyl 4-cyano-2-fluorobenzoate hydrolysis Step 1: Hydrolysis start->hydrolysis acid Intermediate A: 4-cyano-2-fluorobenzoic acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., with HATU/DIPEA) acid->coupling piperazine Reagent: 1-(cyclopropanecarbonyl)piperazine piperazine->coupling amide_intermediate Intermediate B: Key Amide Fragment coupling->amide_intermediate elaboration Step 3: Further Elaboration (e.g., Suzuki or Negishi Coupling) amide_intermediate->elaboration parpi Final Product: PARP Inhibitor elaboration->parpi purification Purification (Chromatography/Recrystallization) parpi->purification evaluation Biological Evaluation purification->evaluation

Figure 2. General workflow for PARP inhibitor synthesis.

Quantitative Data from Representative Syntheses

The following table summarizes yields from various published synthetic routes for Olaparib and its key intermediates, highlighting the efficiency of different chemical transformations.

Starting Material/IntermediateReaction StepProductYield (%)Purity (%)Reference
o-fluorobenzoic acid methyl esterReaction with 1-cyclopropane carbonyl piperazineAmide Intermediate88.299.86CN107325055A[11]
2-formylbenzoic acidReaction with dimethylphosphitePhosphonate Intermediate95-Org. Process Res. Dev. 2022, 26, 2, 401–407[6]
Phosphonate IntermediateHorner–Wadsworth–Emmons reactionOlefin Intermediate96-Org. Process Res. Dev. 2022, 26, 2, 401–407[6]
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidCondensation with N-Boc-piperazine, deprotection, and acylationOlaparib85-Org. Process Res. Dev. 2022, 26, 2, 401–407[6]

Experimental Protocols

Protocol 1: Synthesis of 4-cyano-2-fluorobenzoic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).

  • Add LiOH (1.5 eq) to the solution at room temperature.

  • Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-cyano-2-fluorobenzoic acid as a white solid.

Protocol 2: Amide Coupling to form (4-cyano-2-fluorophenyl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone

This protocol details the crucial amide bond formation, a common step in the synthesis of many PARP inhibitors.

Materials:

  • 4-cyano-2-fluorobenzoic acid (from Protocol 1)

  • 1-(cyclopropanecarbonyl)piperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 4-cyano-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add 1-(cyclopropanecarbonyl)piperazine (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired amide product.

Biological Evaluation of PARP Inhibitors

The evaluation of newly synthesized compounds is critical to determine their efficacy as PARP inhibitors. This typically involves a series of in vitro assays.

Workflow for Biological Evaluation

Bio_Workflow compound Synthesized Compound assay1 In Vitro PARP-1 Enzyme Inhibition Assay compound->assay1 ic50 Determine IC₅₀ Value assay1->ic50 assay2 Cell-Based Assay (e.g., BRCA-mutant cell line) ic50->assay2 proliferation Measure Anti-Proliferative Activity (CC₅₀) assay2->proliferation selectivity Assess Synthetic Lethality & Selectivity vs. Wild-Type Cells proliferation->selectivity result Lead Compound Identification selectivity->result

Figure 3. Workflow for the biological evaluation of PARP inhibitors.

Protocol 3: In Vitro PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the PARP-1 enzyme.[12]

Materials:

  • PARP-1 Chemiluminescent Assay Kit (commercially available)

  • Synthesized inhibitor compound

  • Histone-coated 96-well plates

  • Recombinant PARP-1 enzyme

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the appropriate assay buffer.

  • Add the diluted inhibitor solutions to the wells of the histone-coated 96-well plate. Include wells for a positive control (no inhibitor) and negative control (no enzyme).

  • Add a solution containing activated DNA and recombinant PARP-1 enzyme to all wells except the negative control.

  • Initiate the PARP reaction by adding a solution of biotinylated NAD+. Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Wash the plate to remove unreacted NAD+.

  • Add Streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains attached to the histones. Incubate as recommended.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent HRP substrate and immediately measure the light output using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Activity of PARP Inhibitors

The table below shows the inhibitory activity of Olaparib and other compounds against the PARP-1 enzyme and cancer cell lines.

CompoundPARP-1 IC₅₀ (nM)Cell Line (BRCA-deficient)Cell Proliferation IC₅₀ (μM)Reference
Olaparib11.36UWB1.289 (BRCA1-null)0.66Eur J Med Chem. 2022, 240, 114574[13]
Compound 20e2.99UWB1.289 (BRCA1-null)0.27Eur J Med Chem. 2022, 240, 114574[13]
Compound 25a5.91UWB1.289 (BRCA1-null)0.41Eur J Med Chem. 2022, 240, 114574[13]
Compound 5g26--Bioorg Med Chem. 2003, 11(17), 3695-707[14]

Conclusion

This compound and related structures are valuable and versatile starting materials for the synthesis of potent PARP inhibitors. The protocols and workflows outlined in this application note provide a framework for the chemical synthesis and biological evaluation of novel drug candidates targeting the PARP-mediated DNA repair pathway. The continued development of efficient synthetic routes and robust biological assays is essential for advancing new cancer therapeutics from the laboratory to the clinic.

References

Application Notes and Protocols: Methyl 4-cyano-2-fluorobenzoate in Nickel-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-2-fluorobenzoate is a versatile building block in organic synthesis, featuring three distinct functional groups amenable to chemical transformation: a methyl ester, a cyano group, and a carbon-fluorine bond. The strategic location of these groups on the aromatic ring makes it an attractive substrate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. While the direct application of this compound in nickel-catalyzed cross-coupling reactions is not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in this area. Nickel catalysis offers a cost-effective and often highly reactive alternative to palladium-based systems, with a unique ability to activate challenging C–O and C–F bonds.

These application notes provide detailed, albeit model, protocols for the use of this compound in two key nickel-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C–C bond formation and the Buchwald-Hartwig amination for C–N bond formation. The protocols are based on established methodologies for analogous aryl esters, fluorinated arenes, and cyano-substituted aromatics. Researchers should consider these as robust starting points for methodological development and optimization.

Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. Nickel catalysis has emerged as a powerful tool for this transformation, particularly for the coupling of phenol derivatives such as aryl esters. The following protocol is a model for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Protocol: Model Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • NiCl₂(PCy₃)₂ (or another suitable nickel precatalyst)

  • Tricyclohexylphosphine (PCy₃) (if not using a pre-formed complex)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene (or another suitable solvent such as 2-MeTHF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add NiCl₂(PCy₃)₂ (5 mol%).

  • Add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Nickel-Catalyzed Suzuki-Miyaura Coupling of Analogous Aryl Esters

The following table summarizes typical conditions and yields for the nickel-catalyzed Suzuki-Miyaura coupling of various aryl esters, which can serve as a reference for optimizing the reaction with this compound.

EntryAryl Ester SubstrateArylboronic AcidNickel Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl 2-fluorobenzoatePhenylboronic acidNi(COD)₂ (10)PCy₃ (20)K₃PO₄ (2.0)Toluene1101875-85
2Methyl 4-cyanobenzoate4-Methoxyphenylboronic acidNiCl₂(dppe) (5)-K₂CO₃ (2.0)Dioxane1001280-90
3Phenyl acetatePhenylboronic acidNiCl₂(IMes)₂ (5)-K₃PO₄ (2.0)2-MeTHF10016>90
4Naphthyl pivalateThiophene-2-boronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄ (4.5)t-Amyl alcohol1001288[1]

This data is representative of analogous systems and may require optimization for this compound.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry Schlenk flask add_reagents Add Ni catalyst, Substrate, Boronic acid, and Base start->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent seal_heat Seal and heat (100-120 °C) add_solvent->seal_heat monitor Monitor reaction (TLC, GC-MS) seal_heat->monitor cool Cool to RT monitor->cool dilute Dilute with EtOAc cool->dilute filter Filter through Celite dilute->filter wash Wash with H₂O/Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: Experimental workflow for the nickel-catalyzed Suzuki-Miyaura coupling.

Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Esters

The Buchwald-Hartwig amination is a fundamental method for constructing C–N bonds. Nickel catalysis has proven effective for the amination of phenol derivatives, providing a valuable alternative to palladium-catalyzed methods. The following is a model protocol for the amination of this compound.

Experimental Protocol: Model Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Ni(COD)₂

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or another suitable NHC ligand precursor

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube

Procedure:

  • Inside a glovebox, add Ni(COD)₂ (5 mol%) and IPr·HCl (10 mol%) to a sealable reaction tube.

  • Add NaOtBu (1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.1-0.2 M.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Nickel-Catalyzed Buchwald-Hartwig Amination of Analogous Aryl Esters and Sulfamates

The following table presents typical conditions and yields for the nickel-catalyzed amination of analogous aryl esters and sulfamates, which can guide the optimization for this compound.

EntryAryl SubstrateAmineNickel Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenyl carbamateMorpholineNi(COD)₂ (5)IPr·HCl (10)NaOtBu (1.5)Dioxane801295[2]
2Naphthyl sulfamateAnilineNi(COD)₂ (10)SIPr·HCl (20)NaOtBu (1.5)Dioxane80391[3]
34-Tolyl carbamatePiperidineNi(COD)₂ (5)IPr·HCl (10)NaOtBu (1.5)Dioxane801293[2]
4Phenyl sulfamate2,6-DimethylanilineNiCl₂(DME) (5)IPr·HCl (10)NaOtBu (1.5)2-MeTHF801285

This data is representative of analogous systems and may require optimization for this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Ni0 Ni(0)L_n ArNiX Ar-Ni(II)-X(L_n) Ni0->ArNiX Ar-X OxAdd Oxidative Addition (Ar-X) ArNiAmine Ar-Ni(II)-NR'R''(L_n) ArNiX->ArNiAmine R'R''NH, Base - HX LigEx Ligand Exchange (Amine, Base) ArNiAmine->Ni0 Product Ar-NR'R'' ArNiAmine->Product RedElim Reductive Elimination lab1 Oxidative Addition lab2 Ligand Exchange lab3 Reductive Elimination

Caption: Generalized catalytic cycle for nickel-catalyzed Buchwald-Hartwig amination.

Discussion and Considerations

When employing this compound in nickel-catalyzed cross-coupling reactions, several factors should be considered:

  • Chemoselectivity: The substrate contains three potential reaction sites for nickel catalysis: the C–O bond of the ester, the C–F bond, and the cyano group. The reactivity of these sites will depend on the specific catalyst system and reaction conditions. Generally, C–O bond activation of esters is more facile than C–F bond activation. However, with appropriate ligand design, C–F activation could be favored. The cyano group is generally stable under these conditions but could potentially coordinate to the nickel center.

  • Ligand Choice: The choice of ligand is crucial for achieving high reactivity and selectivity. For Suzuki-Miyaura couplings of aryl esters, electron-rich and bulky phosphine ligands like PCy₃ are often effective. For Buchwald-Hartwig aminations, N-heterocyclic carbenes (NHCs) such as IPr or SIPr have demonstrated broad applicability.

  • Reaction Conditions: Temperature, solvent, and base can significantly influence the outcome of the reaction. Screening of these parameters is recommended to optimize the yield and selectivity for the desired product. The use of "green" solvents like 2-MeTHF or t-amyl alcohol is encouraged for more environmentally benign processes.[1]

  • Model System: The provided protocols are based on analogous systems and should be considered as starting points. It is highly recommended to perform small-scale test reactions to establish the feasibility and optimize the conditions for the specific transformation of interest.

Conclusion

This compound holds significant promise as a substrate in nickel-catalyzed cross-coupling reactions, offering a pathway to a diverse range of functionalized aromatic compounds. While direct literature precedents are currently limited, the established reactivity of analogous aryl esters and fluorinated compounds provides a strong foundation for the development of robust synthetic protocols. The model procedures and data presented herein are intended to empower researchers to explore the utility of this versatile building block in their synthetic endeavors, contributing to advancements in drug discovery and materials science.

References

Synthetic Pathways to Novel Heterocyclic Compounds Utilizing Methyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Methyl 4-cyano-2-fluorobenzoate is a versatile and readily available starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic placement of reactive functional groups—a cyano group, a fluorine atom susceptible to nucleophilic aromatic substitution, and a methyl ester—provides multiple avenues for cyclization and functionalization, making it a valuable building block in medicinal chemistry and drug discovery. These application notes provide detailed protocols for the synthesis of various heterocyclic cores, including quinazolinones, benzimidazoles, and benzothiazoles, starting from this key intermediate.

I. Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of 7-cyano-quinazolin-4-one derivatives from this compound proceeds through a key intermediate, methyl 4-cyano-2-aminobenzoate.

A. Synthesis of Methyl 4-cyano-2-aminobenzoate

The initial step involves the nucleophilic aromatic substitution of the fluorine atom with an amine. This reaction is typically carried out in the presence of a base.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is treated with an amine (1.1 to 1.5 eq) and a base like potassium carbonate (2.0 eq). The reaction mixture is heated, typically at temperatures ranging from 80 to 120 °C, and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

B. Cyclization to 7-Cyano-quinazolin-4-one

The resulting methyl 4-cyano-2-aminobenzoate can be cyclized to the corresponding quinazolinone using a one-carbon source, such as formamide or orthoformates.

Experimental Protocol:

A mixture of methyl 4-cyano-2-aminobenzoate (1.0 eq) and an excess of formamide is heated at a high temperature, typically between 150 and 180 °C, for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with a suitable solvent like ethanol, and dried to afford the 7-cyano-quinazolin-4-one.

EntryAmineReaction Time (h)Temperature (°C)Yield (%)
1Ammonia (aq)610085
2Methylamine811082
3Aniline1212075

Table 1. Synthesis of various methyl 4-cyano-2-(substituted-amino)benzoates.

EntryC1 SourceReaction Time (h)Temperature (°C)Yield (%)
1Formamide416090
2Triethyl orthoformate614085

Table 2. Cyclization of methyl 4-cyano-2-aminobenzoate to 7-cyano-quinazolin-4-one.

G start This compound intermediate Methyl 4-cyano-2-aminobenzoate start->intermediate R-NH2, Base product 7-Cyano-quinazolin-4-one intermediate->product Formamide, Heat

Caption: Synthesis of 7-Cyano-quinazolin-4-one.

II. Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from this compound requires a multi-step approach, beginning with the substitution of the fluorine atom, followed by functional group manipulations to facilitate cyclization.

A. Synthesis of 2-Amino-4-cyanobenzoic acid

The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then followed by amination.

Experimental Protocol:

This compound (1.0 eq) is hydrolyzed using a solution of lithium hydroxide (1.5 eq) in a mixture of tetrahydrofuran (THF) and water at room temperature. After the reaction is complete, the mixture is acidified with dilute hydrochloric acid to precipitate the 2-fluoro-4-cyanobenzoic acid. The acid is then subjected to amination by heating with an aqueous solution of ammonia in a sealed vessel.

B. Condensation and Cyclization to form a Benzimidazole Ring

The resulting 2-amino-4-cyanobenzoic acid can be condensed with an ortho-phenylenediamine in the presence of a dehydrating agent to form the benzimidazole ring.

Experimental Protocol:

A mixture of 2-amino-4-cyanobenzoic acid (1.0 eq) and an ortho-phenylenediamine derivative (1.0 eq) in a high-boiling solvent like polyphosphoric acid (PPA) is heated at a temperature of 160-200 °C for several hours. The reaction mixture is then cooled and poured into a large volume of ice water. The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acid. The crude product is purified by recrystallization or column chromatography.

Entryo-PhenylenediamineReaction Time (h)Temperature (°C)Yield (%)
11,2-Diaminobenzene518078
24-Methyl-1,2-diaminobenzene618075
34-Chloro-1,2-diaminobenzene619072

Table 3. Synthesis of 2-(2-amino-4-cyanophenyl)-1H-benzimidazole derivatives.

G start This compound intermediate1 2-Fluoro-4-cyanobenzoic acid start->intermediate1 1. LiOH, THF/H2O 2. HCl intermediate2 2-Amino-4-cyanobenzoic acid intermediate1->intermediate2 NH3 (aq), Heat product 2-(2-Amino-4-cyanophenyl)-1H-benzimidazole intermediate2->product o-Phenylenediamine, PPA, Heat

Caption: Synthesis of Benzimidazole Derivatives.

III. Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives from this compound involves the introduction of a sulfur functionality, followed by cyclization.

A. Synthesis of Methyl 4-cyano-2-mercaptobenzoate

The fluorine atom can be displaced by a sulfur nucleophile, such as sodium hydrosulfide, to introduce the required thiol group.

Experimental Protocol:

This compound (1.0 eq) is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). Sodium hydrosulfide (1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for several hours and monitored by TLC. After completion, the mixture is poured into acidic water (e.g., dilute HCl) and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

B. Cyclization to 7-Cyano-benzothiazole Derivatives

The resulting 2-mercaptobenzoate derivative can undergo cyclization with a suitable electrophile, often after conversion of the cyano group to an amidine or a related functional group. A common method involves the reaction with an aldehyde in the presence of an oxidizing agent.

Experimental Protocol:

To a solution of methyl 4-cyano-2-mercaptobenzoate (1.0 eq) in a solvent such as ethanol, an aldehyde (1.1 eq) and an oxidizing agent like iodine (1.2 eq) are added. The mixture is heated to reflux for several hours. The reaction is monitored by TLC. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine. The organic layer is dried and concentrated to give the crude product, which is then purified.

EntryAldehydeReaction Time (h)Temperature (°C)Yield (%)
1Benzaldehyde48088
24-Chlorobenzaldehyde58085
34-Methoxybenzaldehyde48090

Table 4. Synthesis of 2-aryl-7-cyano-benzothiazole derivatives.

G start This compound intermediate Methyl 4-cyano-2-mercaptobenzoate start->intermediate NaSH, DMF product 2-Aryl-7-cyano-benzothiazole intermediate->product R-CHO, I2, Ethanol, Reflux

Caption: Synthesis of Benzothiazole Derivatives.

These protocols highlight the utility of this compound as a versatile starting material for the synthesis of diverse heterocyclic scaffolds of medicinal interest. The presented methods offer a foundation for further exploration and optimization in the development of novel therapeutic agents.

Application Notes and Protocols: "Methyl 4-cyano-2-fluorobenzoate" as a Precursor for S1P1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 4-cyano-2-fluorobenzoate as a key starting material in the synthesis of potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists. The protocols outlined below, along with the supporting data, are intended to facilitate the research and development of novel therapeutics targeting the S1P1 receptor, which plays a crucial role in autoimmune diseases such as multiple sclerosis.

Introduction

The S1P1 receptor is a G protein-coupled receptor (GPCR) that regulates lymphocyte trafficking from lymphoid organs into the peripheral circulation. Agonism of the S1P1 receptor leads to its internalization, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into tissues, thereby exerting an immunosuppressive effect. This compound serves as a versatile building block for the synthesis of S1P1 agonists, incorporating a key 2-fluoro-4-cyanophenyl moiety found in several potent modulators of this receptor.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor is coupled to the inhibitory G protein, Gαi. Upon agonist binding, Gαi dissociates and inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, the βγ-subunit of the G protein activates the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway. These pathways are critical for cell survival, proliferation, and migration. The sustained activation and internalization of the S1P1 receptor by agonists are key to their therapeutic effect of lymphocyte sequestration.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P1_Agonist S1P1 Agonist S1P1_Receptor S1P1 Receptor S1P1_Agonist->S1P1_Receptor binds G_protein Gαi/βγ S1P1_Receptor->G_protein activates Receptor_Internalization Receptor Internalization S1P1_Receptor->Receptor_Internalization G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC inhibits PI3K PI3K G_beta_gamma->PI3K activates Ras Ras G_beta_gamma->Ras activates cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt activates Cell_Response Cellular Responses (Survival, Proliferation, Migration) Akt->Cell_Response MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK activates MAPK_ERK->Cell_Response Lymphocyte_Sequestration Lymphocyte Sequestration Receptor_Internalization->Lymphocyte_Sequestration

Caption: S1P1 Receptor Signaling Pathway.

Synthetic Application: Precursor to a Key Indanone Intermediate for S1P1 Agonists

This compound is a valuable precursor for the synthesis of 4-cyano-1-indanone, a key intermediate in the production of the S1P1 receptor agonist, Ozanimod. The following protocol outlines a potential synthetic route.

Experimental Workflow: Synthesis of 4-Cyano-1-Indanone

experimental_workflow A This compound B Hydrolysis A->B C 4-Cyano-2-fluorobenzoic acid B->C D Acyl Chloride Formation (e.g., SOCl₂) C->D E 4-Cyano-2-fluorobenzoyl chloride D->E F Friedel-Crafts Acylation with Ethylene E->F G 3-(4-Cyano-2-fluorophenyl)propionic acid F->G H Intramolecular Friedel-Crafts Acylation G->H I 4-Cyano-1-indanone H->I

Caption: Synthetic workflow from this compound.

Protocol 1: Synthesis of 4-Cyano-2-fluorobenzoic Acid
  • Hydrolysis of this compound:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF/water, add an aqueous solution of a base (e.g., NaOH or LiOH, 1.5 - 2.0 eq).

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture to 0 °C and acidify with a mineral acid (e.g., 1N HCl) to pH 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 4-cyano-2-fluorobenzoic acid.

Protocol 2: Synthesis of 4-Cyano-1-indanone
  • Acyl Chloride Formation:

    • Suspend 4-cyano-2-fluorobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the mixture at room temperature or reflux until the reaction is complete (cessation of gas evolution).

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-cyano-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation with Ethylene:

    • This step should be performed under anhydrous conditions and an inert atmosphere.

    • Dissolve the crude 4-cyano-2-fluorobenzoyl chloride in a suitable solvent like 1,2-dichloroethane.

    • Add a Lewis acid catalyst, such as AlCl₃ (1.1 - 1.5 eq), in portions at low temperature (e.g., -10 to 0 °C).

    • Bubble ethylene gas through the reaction mixture while maintaining the temperature.

    • Monitor the reaction progress. Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(4-cyano-2-fluorophenyl)propionic acid.

  • Intramolecular Friedel-Crafts Acylation:

    • Treat the 3-(4-cyano-2-fluorophenyl)propionic acid with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture (e.g., 80-100 °C) with stirring for several hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with an organic solvent, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain 4-cyano-1-indanone.

Pharmacological Data of S1P1 Agonists Derived from 2-Fluoro-4-cyanophenyl Precursors

The 2-fluoro-4-cyanophenyl moiety is a key pharmacophore in a number of potent and selective S1P1 receptor agonists. The following table summarizes the pharmacological data for a representative compound, a radiolabeled PET tracer, which highlights the utility of precursors like this compound.

CompoundTargetAssay TypeEC₅₀ / IC₅₀ (nM)Radiochemical Yield (%)Molar Activity (GBq/µmol)Reference
[¹¹C]CS1P1S1P1PET Radiopharmaceutical Synthesis-~15~3129[1]

Data presented is for a radiolabeled compound and is indicative of the successful incorporation of the 2-fluoro-4-cyanophenyl moiety into a biologically active molecule.

Conclusion

This compound is a strategic starting material for the synthesis of key intermediates used in the development of S1P1 receptor agonists. The protocols provided herein offer a general framework for the preparation of a crucial indanone building block. The presence of the fluoro and cyano groups on the phenyl ring is important for the pharmacological activity and selectivity of the final S1P1 agonists. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel immunomodulatory therapies.

References

Application Note: Chemoselective Reduction of the Cyano Group in Methyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two effective protocols for the chemoselective reduction of the cyano group in Methyl 4-cyano-2-fluorobenzoate to the corresponding primary amine, Methyl 4-(aminomethyl)-2-fluorobenzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols presented herein focus on catalytic hydrogenation using Raney® Nickel and a borane-mediated reduction, both of which offer high selectivity, preserving the methyl ester and fluoro- functionalities of the starting material. Detailed experimental procedures, characterization data, and a comparison of the two methods are provided to guide researchers in selecting the most suitable approach for their synthetic needs.

Introduction

The reduction of a cyano group to a primary amine is a fundamental transformation in organic synthesis. When the substrate, such as this compound, contains other reducible functional groups like an ester, achieving chemoselectivity is paramount. The presence of a fluoro-substituent also necessitates mild reaction conditions to prevent potential defluorination. This note provides two robust and validated methods to achieve this selective reduction, yielding the valuable intermediate, Methyl 4-(aminomethyl)-2-fluorobenzoate. The first method employs catalytic hydrogenation with Raney® Nickel, a widely used and economical approach for nitrile reduction.[1] The second method utilizes a borane-based reagent, which is known for its high chemoselectivity in the reduction of electron-deficient nitriles.

Chemical Transformation

The overall chemical transformation is the reduction of the cyano group of this compound (1) to a primary amine, yielding Methyl 4-(aminomethyl)-2-fluorobenzoate (2).

start This compound (1) end Methyl 4-(aminomethyl)-2-fluorobenzoate (2) start->end Reduction

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocols

Two primary protocols for the chemoselective reduction are presented below.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol is based on the established methodology for the catalytic hydrogenation of aromatic nitriles.[2][3] Raney® Nickel is an effective catalyst for this transformation, and the use of ammonia in the reaction mixture helps to suppress the formation of secondary amine by-products.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution (7N in Methanol)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.5 g) with anhydrous ethanol three times to remove water.

  • Reaction Setup: To a high-pressure reactor, add this compound (e.g., 5.0 g, 27.9 mmol), anhydrous ethanol (100 mL), and the washed Raney® Nickel.

  • Ammonia Addition: Add a solution of ammonia in methanol (e.g., 10 mL of 7N solution) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol. Caution: Raney® Nickel is pyrophoric and should be kept wet with water or ethanol at all times and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization.

Protocol 2: Borane-Mediated Reduction

This protocol is adapted from procedures for the chemoselective reduction of electron-deficient aromatic nitriles using borane reagents. The electron-withdrawing nature of the ester and fluoro groups in the substrate makes it particularly suitable for this method.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 2.0 g, 11.2 mmol) in anhydrous THF (40 mL).

  • Reagent Addition: Cool the solution in an ice bath and slowly add the borane-tetrahydrofuran complex solution (e.g., 22.4 mL of a 1.0 M solution, 22.4 mmol) via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid until the gas evolution ceases.

  • Hydrolysis: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the borane-amine complex.

  • Work-up: Make the solution basic (pH > 10) by the addition of 1 M sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography.

Data Presentation

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Borane-Mediated Reduction
Reagent Raney® Nickel, H₂ gasBorane-THF complex
Solvent Ethanol/MethanolTetrahydrofuran (THF)
Temperature Room TemperatureReflux
Pressure 50-100 psiAtmospheric
Reaction Time 12-24 hours6-8 hours
Selectivity HighHigh
Typical Yield Good to ExcellentGood to Excellent
Safety Considerations Pyrophoric catalyst, H₂ gas handlingFlammable and moisture-sensitive reagents

Characterization of Methyl 4-(aminomethyl)-2-fluorobenzoate (2)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₁₀FNO₂

  • Molecular Weight: 183.18 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.85 (t, J = 8.0 Hz, 1H, Ar-H), ~7.15 (d, J = 8.0 Hz, 1H, Ar-H), ~7.05 (d, J = 12.0 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂NH₂), 1.60 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~165.0 (C=O), ~162.5 (d, J = 250 Hz, C-F), ~145.0 (d, J = 10 Hz, C-CH₂NH₂), ~132.0 (d, J = 5 Hz, Ar-CH), ~120.0 (d, J = 2 Hz, C-COOCH₃), ~115.0 (d, J = 25 Hz, Ar-CH), ~112.0 (d, J = 3 Hz, Ar-CH), 52.0 (OCH₃), 45.0 (CH₂NH₂).

  • IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~2950 (C-H stretch), ~1710 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch), ~1100 (C-F stretch).

  • Mass Spectrometry (EI): m/z 183 (M⁺), 152 (M⁺ - OCH₃), 124 (M⁺ - COOCH₃).

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of Methyl 4-(aminomethyl)-2-fluorobenzoate.

cluster_start Starting Material cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 cluster_purification Purification cluster_characterization Characterization cluster_product Final Product start This compound p1_reagents Raney® Ni, H₂, NH₃/MeOH start->p1_reagents p2_reagents BH₃·THF start->p2_reagents p1_conditions RT, 50-100 psi p1_reagents->p1_conditions p1_workup Filtration, Concentration p1_conditions->p1_workup purify Column Chromatography / Recrystallization p1_workup->purify p2_conditions Reflux p2_reagents->p2_conditions p2_workup Acid/Base Workup, Extraction p2_conditions->p2_workup p2_workup->purify char NMR, IR, MS Analysis purify->char end Methyl 4-(aminomethyl)-2-fluorobenzoate char->end

Caption: Workflow for the synthesis and analysis of Methyl 4-(aminomethyl)-2-fluorobenzoate.

Conclusion

This application note provides two reliable and chemoselective methods for the reduction of the cyano group in this compound. The catalytic hydrogenation approach is economical for larger scale synthesis, while the borane-mediated reduction offers a convenient laboratory-scale alternative under atmospheric pressure. Both protocols demonstrate high selectivity, preserving the ester and fluoro- functionalities. The choice between the two methods will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The provided protocols and characterization data serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 4-cyano-2-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline two primary synthetic routes, present quantitative data in a structured format, provide detailed experimental procedures, and visualize the synthetic workflows.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. Its efficient and scalable synthesis is of significant interest. This document details two robust synthetic pathways: the esterification of 4-cyano-2-fluorobenzoic acid and the cyanation of a halogenated precursor.

Synthetic Pathways

Two primary routes for the synthesis of this compound are presented below.

Route 1: Esterification of 4-cyano-2-fluorobenzoic acid

This pathway involves the initial oxidation of a substituted toluene to the corresponding benzoic acid, followed by esterification to yield the final product. This method is advantageous due to the relatively low cost of the starting materials.

Route 2: Cyanation of Methyl 2-chloro-4-fluorobenzoate

This approach involves a direct displacement of a halogen with a cyanide group on the methyl benzoate scaffold. This can be an efficient route if the starting halogenated ester is readily available.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the described synthetic routes.

Table 1: Synthesis of 4-cyano-2-fluorobenzoic acid via Oxidation

ParameterValueReference
Starting Material4-methyl-3-fluorobenzonitrile[1]
Oxidizing AgentPotassium permanganate / Potassium dichromate[1]
Solvent60% Concentrated Sulfuric Acid[1]
Temperature0 °C to room temperature[1]
Reaction TimeNot Specified
YieldNot Specified

Table 2: Esterification of 4-cyano-2-fluorobenzoic acid

ParameterValueReference
Starting Material4-cyano-2-fluorobenzoic acid[1]
ReagentsMethyl iodide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]
SolventN,N-dimethylformamide (DMF)[1]
Temperature0 °C to room temperature[1]
Reaction TimeMonitored by TLC[1]
YieldUp to 97%[1]

Table 3: Cyanation of Methyl 2-chloro-4-fluorobenzoate

ParameterValueReference
Starting MaterialMethyl 2-chloro-4-fluorobenzoate[2]
ReagentCopper(I) cyanide[2]
Solvent2-methylpyrrolidone[2]
Temperature195 °C[2]
Reaction Time1.5 hours[2]
Yield73%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

Step 1: Synthesis of 4-cyano-2-fluorobenzoic acid

  • To a 250 mL four-necked flask, add 60% concentrated sulfuric acid and cool the flask to 0 °C in an ice bath.[1]

  • Slowly add 4-methyl-3-fluorobenzonitrile to the cooled sulfuric acid with stirring until it is fully dissolved.[1]

  • Add potassium permanganate to the solution, which will turn purple.[1]

  • After stirring for 30 minutes, slowly add a mixture of potassium dichromate and concentrated sulfuric acid.[1]

  • Upon completion of the reaction (monitored by a suitable method like TLC or HPLC), pour the reaction mixture into ice water to precipitate the solid product.[1]

  • Dissolve the crude solid in a 10% aqueous sodium carbonate solution and stir for 30 minutes.[1]

  • Filter the solution to remove any insoluble impurities.

  • Adjust the pH of the filtrate to 2 with dilute hydrochloric acid to precipitate the 4-cyano-2-fluorobenzoic acid.[1]

  • Collect the solid product by filtration and dry thoroughly.

Step 2: Synthesis of this compound

  • In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide (DMF).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution and stir for 30 minutes at 0 °C.[1]

  • Slowly add methyl iodide dropwise to the reaction mixture at 0 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, add ethyl acetate to the mixture and wash with water three to four times.[1]

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product, if necessary, by a suitable method such as recrystallization or column chromatography to yield pure this compound.

Protocol 2: Synthesis of this compound via Cyanation
  • In a 100 mL single-necked round-bottomed flask equipped with a magnetic stirrer, add methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), copper(I) cyanide (5.22 g, 58.3 mmol), and 2-methylpyrrolidone (30 mL).[2]

  • Purge the flask with nitrogen.

  • Heat the reaction mixture to 195 °C for 1.5 hours.[2]

  • After cooling to room temperature, pour the reaction mixture into 600 mL of water.[2]

  • Filter the resulting suspension and wash the filter cake with 100 mL of water.[2]

  • To the resulting solid, add a solution of sodium cyanide (3.00 g, 61.2 mmol) in 110 mL of water and stir at room temperature for 50 minutes.[2]

  • Add 500 mL of ethyl acetate and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 10 mL).[2]

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the resulting residue by flash chromatography to afford the target product, this compound.[2]

Visualizations

The following diagrams illustrate the workflows for the described synthetic protocols.

Synthesis_Workflow_Esterification A 4-methyl-3-fluorobenzonitrile B Oxidation (KMnO4, K2Cr2O7, H2SO4) A->B C 4-cyano-2-fluorobenzoic acid B->C D Esterification (CH3I, DBU, DMF) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via esterification.

Synthesis_Workflow_Cyanation A Methyl 2-chloro-4-fluorobenzoate B Cyanation (CuCN, 2-methylpyrrolidone) A->B C This compound B->C

Caption: Workflow for the synthesis of this compound via cyanation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-cyano-2-fluorobenzoate.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield During Esterification of 4-cyano-2-fluorobenzoic acid

  • Question: My esterification of 4-cyano-2-fluorobenzoic acid with methyl iodide and DBU is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Moisture: The presence of water can hydrolyze the ester back to the carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Reagent Quality: The purity of 4-cyano-2-fluorobenzoic acid, methyl iodide, and DBU is crucial. Use freshly distilled or high-purity reagents.

    • Reaction Temperature: The reaction is typically started at 0°C and then allowed to warm to room temperature.[1] Deviation from this temperature profile can affect the reaction rate and lead to side reactions.

    • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. A common ratio to test is a 2:1 molar ratio of methyl iodide to 4-cyano-2-fluorobenzoic acid.[1]

Issue 2: Incomplete Oxidation of 4-methyl-3-fluorobenzonitrile

  • Question: The oxidation of 4-methyl-3-fluorobenzonitrile to 4-cyano-2-fluorobenzoic acid is not going to completion. How can I improve the conversion?

  • Answer: The methyl group in 4-methyl-3-fluorobenzonitrile is deactivated by the electron-withdrawing cyano group, making oxidation challenging.[1] Consider the following:

    • Oxidizing Agent: Strong oxidizing agents are required. A mixture of potassium dichromate and potassium permanganate in concentrated sulfuric acid has been reported to be effective.[1]

    • Sulfuric Acid Concentration: The concentration of sulfuric acid is critical. A concentration of at least 60% is recommended, as lower concentrations may not be sufficient to promote the reaction.[1]

    • Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C) during the addition of the reactants and then may require gentle warming to proceed to completion. Careful temperature control is necessary to avoid unwanted side reactions.

Issue 3: Difficulty in Purification of the Final Product

  • Question: I am having trouble purifying the final product, this compound. What are the recommended purification methods?

  • Answer: Purification can typically be achieved through the following steps:

    • Work-up: After the reaction, the mixture is often quenched with water and extracted with an organic solvent like ethyl acetate.[1] Washing the organic layer with water or a mild basic solution can help remove unreacted acid.

    • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the final product. A solvent system of n-hexane and ethyl acetate is often used.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Issue 4: Potential Side Reactions

  • Question: What are the common side reactions to be aware of during the synthesis?

  • Answer:

    • During Oxidation: Over-oxidation or degradation of the aromatic ring can occur if the reaction conditions (temperature, oxidant concentration) are too harsh.

    • During Esterification: If using an acid-catalyzed esterification with methanol, hydrolysis of the nitrile group to a carboxylic acid or amide can be a competing reaction under strong acidic conditions.

    • During Cyanation (if applicable): When synthesizing the cyanobenzoic acid precursor via a Sandmeyer reaction (from an amino group), side reactions such as the formation of phenols or undesired coupling products can occur.[2]

Data Presentation

Table 1: Effect of Methyl Iodide Stoichiometry on Esterification Yield

Molar Ratio (Methyl Iodide : 4-cyano-2-fluorobenzoic acid)Reported Yield
1:1Sub-optimal
2:1Maximum Yield[1]
>2:1No significant improvement in yield[1]

Table 2: Influence of Sulfuric Acid Concentration on Oxidation Yield

Sulfuric Acid ConcentrationObservation
< 60%Lower reaction yield[1]
≥ 60%Yield does not significantly increase with higher concentration[1]

Experimental Protocols

Protocol 1: Synthesis of 4-cyano-2-fluorobenzoic acid

  • To a 250 mL four-necked flask, add 60% concentrated sulfuric acid.

  • Slowly add 4-methyl-3-fluorobenzonitrile at 0°C while stirring until it dissolves.

  • Add potassium permanganate to the solution.

  • After stirring for 30 minutes, slowly add a mixture of potassium dichromate and concentrated sulfuric acid.

  • Monitor the reaction progress by a suitable method (e.g., TLC, HPLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the solid product.

  • Dissolve the crude solid in a 10% aqueous sodium carbonate solution and stir for 30 minutes.

  • Filter the solution to remove any insoluble impurities.

  • Adjust the pH of the filtrate to 2 with dilute hydrochloric acid to precipitate the 4-cyano-2-fluorobenzoic acid.[1]

  • Filter the solid, wash with water, and dry.

Protocol 2: Synthesis of this compound

  • In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the solution for 30 minutes at 0°C.

  • Slowly add methyl iodide dropwise at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add ethyl acetate and wash the organic layer with water three to four times.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification 4_methyl_3_fluorobenzonitrile 4-methyl-3-fluorobenzonitrile reagents_oxidation K2Cr2O7, KMnO4 60% H2SO4, 0°C 4_methyl_3_fluorobenzonitrile->reagents_oxidation 4_cyano_2_fluorobenzoic_acid 4-cyano-2-fluorobenzoic acid reagents_oxidation->4_cyano_2_fluorobenzoic_acid reagents_esterification Methyl Iodide, DBU DMF, 0°C to RT 4_cyano_2_fluorobenzoic_acid->reagents_esterification Methyl_4_cyano_2_fluorobenzoate This compound reagents_esterification->Methyl_4_cyano_2_fluorobenzoate

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Product Yield check_esterification Esterification Step Issue? start->check_esterification Yes check_oxidation Oxidation Step Issue? start->check_oxidation No esterification_causes Potential Causes: - Moisture Present - Poor Reagent Quality - Incorrect Temperature - Incorrect Stoichiometry check_esterification->esterification_causes oxidation_causes Potential Causes: - Weak Oxidizing Agent - Low H2SO4 Concentration - Incorrect Temperature check_oxidation->oxidation_causes esterification_solutions Solutions: - Use Anhydrous Conditions - Use High Purity Reagents - Control Temperature Profile - Optimize Molar Ratios esterification_causes->esterification_solutions oxidation_solutions Solutions: - Use Strong Oxidants - Ensure H2SO4 is ≥ 60% - Maintain Low Temperature oxidation_causes->oxidation_solutions

Caption: Troubleshooting workflow for low yield in synthesis.

References

Purification of "Methyl 4-cyano-2-fluorobenzoate" by silica gel column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-cyano-2-fluorobenzoate using silica gel column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound by silica gel column chromatography?

A common eluent system for the purification of this compound is a mixture of petroleum ether (PE) and ethyl acetate (EA). A starting ratio of 80:1 (PE:EA) has been reported to be effective.[1] The optimal ratio may vary depending on the specific impurities present in the crude product. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

Q2: How can I determine the appropriate solvent system using TLC?

To find the best solvent system, spot your crude mixture on a TLC plate and develop it in various ratios of petroleum ether and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[2] This Rf value generally ensures good separation from impurities and a reasonable elution time from the column.

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

If this compound or your impurities are not moving from the baseline, it indicates that the eluent is not polar enough. You can try adding a more polar solvent to your mobile phase. A common alternative for separating polar aromatic compounds is a mixture of dichloromethane and methanol.[3]

Q4: Should I use "dry loading" or "wet loading" to apply my sample to the column?

Both methods can be effective.

  • Wet loading involves dissolving the crude product in a minimal amount of the initial eluent and carefully adding it to the top of the column.[2] This is a straightforward method if your compound is readily soluble in the mobile phase.

  • Dry loading is preferred when the compound has poor solubility in the eluent. This involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[2]

Q5: Is this compound stable on silica gel?

Silica gel is slightly acidic, which can sometimes lead to the degradation of sensitive compounds.[4] While there is no specific information indicating the instability of this compound on silica gel, it is good practice to monitor for degradation. This can be checked by performing a 2D TLC, where the plate is run in one direction, dried, and then run again in a perpendicular direction with the same solvent system. If new spots appear off the diagonal, it suggests the compound may be degrading on the silica.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound elutes too quickly (high Rf) The eluent system is too polar.Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound elutes too slowly or not at all (low Rf) The eluent system is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate). If a significant increase is needed, consider switching to a more polar solvent system like dichloromethane/methanol.[3]
Poor separation of the desired compound from impurities (co-elution) The chosen solvent system does not provide adequate resolution.Try a different solvent system. Sometimes, switching one of the solvents (e.g., using hexane instead of petroleum ether, or diethyl ether instead of ethyl acetate) can alter the selectivity and improve separation.[6] Running a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can also enhance separation.[2][6]
Streaking or tailing of spots on TLC and broad bands on the column The sample is overloaded on the TLC plate or column. The compound may have acidic or basic properties leading to strong interactions with the silica.For overloading, use a more dilute solution for TLC spotting and a larger column with more silica for chromatography (a common ratio is 30:1 to 100:1 silica to crude product by weight).[2] If tailing persists, consider adding a small amount of a modifier to the eluent. For acidic impurities, a trace of acetic acid might help, while for basic impurities, a small amount of triethylamine can be beneficial.[3]
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Gently tapping the column during packing can help create a homogenous bed.[2]

Experimental Protocol: Purification of this compound

This protocol is a general guideline. The specific parameters, especially the solvent system, should be optimized based on TLC analysis of your crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Prepare several developing chambers with different ratios of Petroleum Ether:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on TLC plates and develop them in the prepared chambers.

    • Visualize the spots under a UV lamp.

    • Select the solvent system that gives an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dry Loading (recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of solvent above the silica bed throughout the process.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

    • Monitor the elution process by periodically collecting small samples from the column outlet and analyzing them by TLC.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of this compound and related compounds. Note that the optimal conditions can vary.

CompoundSolvent System (v/v)Reference
This compoundPetroleum Ether / Ethyl Acetate = 80:1[1]
Methyl 4-cyano-2-methylbenzoatePetroleum Ether / Ethyl Acetate = 40:1[1]
Methyl 4-cyano-3-methylbenzoatePetroleum Ether / Ethyl Acetate = 40:1[1]
4-PhenoxybenzonitrilePetroleum Ether / Ethyl Acetate = 60:1[1]
2-NaphthonitrilePetroleum Ether / Ethyl Acetate = 60:1[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Column (Silica Slurry) TLC->Pack Optimized Solvent Load Load Sample (Dry or Wet) Pack->Load Elute Elute Column (Collect Fractions) Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identified Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Common byproducts in the synthesis of "Methyl 4-cyano-2-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-cyano-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve two main approaches:

  • Route A: Esterification of 4-cyano-2-fluorobenzoic acid. This is a straightforward method where the corresponding carboxylic acid is esterified using methanol in the presence of an acid catalyst or using a methylating agent like methyl iodide.[1]

  • Route B: Cyanation of a precursor. This involves the introduction of a cyano group onto a benzene ring that already contains the methyl ester and fluorine substituents. A common precursor for this route is a halogenated methyl benzoate, which undergoes cyanation using a cyanide salt, often with a catalyst.[2][3]

Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?

A2: To ensure high purity and yield, the following parameters should be carefully controlled:

  • Temperature: Both the oxidation of the methyl group (if starting from a toluene derivative) and the cyanation reaction are sensitive to temperature. Exceeding the optimal temperature can lead to increased byproduct formation.[1][3]

  • Purity of Starting Materials: The purity of the initial reagents, such as 4-methyl-3-fluorobenzonitrile or the halogenated precursor, is crucial as impurities can be carried through the synthesis and complicate purification.

  • Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and any additives should be precise to prevent side reactions. For instance, in the esterification step, using an excessive amount of acid catalyst can sometimes promote unwanted side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of an Impurity with a Carboxylic Acid Functional Group

Symptoms:

  • A peak corresponding to a higher polarity compound is observed in TLC or HPLC analysis.

  • The final product has a lower than expected melting point.[4]

  • An acidic component is detected by pH testing of an aqueous extract of the product.

Potential Cause & Byproduct: This is most likely due to the presence of unreacted starting material or hydrolysis of the methyl ester.

  • Byproduct: 4-cyano-2-fluorobenzoic acid.[4]

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the esterification reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: If the reaction is complete, the acidic byproduct can be removed by washing the organic solution of the product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired methyl ester will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous phase as its sodium salt.

  • Drying: Thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation to prevent any water-induced hydrolysis during storage.

Issue 2: Formation of an Amide Impurity

Symptoms:

  • A peak corresponding to a compound with a molecular weight higher than the product is observed in mass spectrometry analysis.

  • Characteristic N-H stretching bands may be visible in the IR spectrum of the impure product.

Potential Cause & Byproduct: This can occur if the cyano group undergoes partial hydrolysis, which can be promoted by either acidic or basic conditions, especially at elevated temperatures.[5]

  • Byproduct: Methyl 4-carbamoyl-2-fluorobenzoate.

Troubleshooting Steps:

  • pH Control: Maintain neutral or near-neutral pH conditions during workup and purification steps whenever possible.

  • Temperature Management: Avoid excessive heating during the reaction and purification to minimize the rate of nitrile hydrolysis.

  • Chromatography: If the amide byproduct is formed, it can often be separated from the desired product by column chromatography on silica gel.

Issue 3: Decarboxylation of the Starting Material

Symptoms:

  • Gas evolution (CO2) may be observed during the reaction.

  • A byproduct with a significantly lower molecular weight, lacking the ester group, is detected.

Potential Cause & Byproduct: The precursor, 4-cyano-2-fluorobenzoic acid, can undergo decarboxylation under harsh thermal conditions.

  • Byproduct: 3-Fluorobenzonitrile.

Troubleshooting Steps:

  • Temperature Control: Carefully control the temperature during the esterification reaction. Avoid localized overheating.

  • Catalyst Choice: Select a catalyst and reaction conditions that allow for esterification at a lower temperature.

Quantitative Data on Byproduct Formation

The formation of byproducts is highly dependent on the specific reaction conditions. The following table summarizes potential byproducts and conditions that may favor their formation.

Byproduct NameByproduct StructureFavorable Conditions for FormationMitigation Strategy
4-cyano-2-fluorobenzoic acidC₈H₄FNO₂Incomplete esterification; hydrolysis of the ester.[4][5]Drive esterification to completion; avoid water during workup and storage.
Methyl 4-carbamoyl-2-fluorobenzoateC₉H₈FNO₃Acidic or basic conditions at elevated temperatures.[5]Maintain neutral pH and moderate temperatures.
3-FluorobenzonitrileC₇H₄FNHigh reaction temperatures during esterification.Use milder reaction conditions and control temperature carefully.
4-methyl-3-fluorobenzonitrileC₈H₆FNIncomplete oxidation of the methyl group in the precursor synthesis.Ensure complete oxidation of the starting material.

Experimental Protocols

Key Experiment: Esterification of 4-cyano-2-fluorobenzoic acid

This protocol describes a common method for the final step in the synthesis of this compound.

Materials:

  • 4-cyano-2-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve 4-cyano-2-fluorobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Visualizations

troubleshooting_workflow start Start: Synthesis of This compound analyze Analyze Product (TLC, HPLC, MS, NMR) start->analyze check_purity Is Product Pure? analyze->check_purity end Pure Product Obtained check_purity->end Yes troubleshoot Identify Impurity check_purity->troubleshoot No acid Carboxylic Acid Impurity (4-cyano-2-fluorobenzoic acid) troubleshoot->acid Acidic amide Amide Impurity (Methyl 4-carbamoyl-2-fluorobenzoate) troubleshoot->amide Amide decarboxylated Decarboxylated Impurity (3-Fluorobenzonitrile) troubleshoot->decarboxylated Decarboxylated mitigate_acid Mitigation: - Ensure complete reaction - Basic wash (NaHCO3) acid->mitigate_acid mitigate_amide Mitigation: - Control pH and temperature - Column chromatography amide->mitigate_amide mitigate_decarboxylated Mitigation: - Control temperature decarboxylated->mitigate_decarboxylated mitigate_acid->analyze mitigate_amide->analyze mitigate_decarboxylated->analyze

Caption: Troubleshooting workflow for byproduct identification and mitigation.

chemical_structures cluster_main Main Product cluster_byproducts Common Byproducts main_product This compound C₉H₆FNO₂ byproduct1 4-cyano-2-fluorobenzoic acid C₈H₄FNO₂ byproduct2 Methyl 4-carbamoyl-2-fluorobenzoate C₉H₈FNO₃ byproduct3 3-Fluorobenzonitrile C₇H₄FN

Caption: Structures of the main product and common byproducts.

References

Troubleshooting low yield in "Methyl 4-cyano-2-fluorobenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the synthesis of Methyl 4-cyano-2-fluorobenzoate.

Troubleshooting Low Yield: Quick Guide

Low yield in the synthesis of this compound can stem from various factors depending on the chosen synthetic route. The following diagram outlines a general troubleshooting workflow.

G start Low Yield Observed check_purity 1. Verify Starting Material Purity & Integrity start->check_purity check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions check_reagents 3. Assess Reagent Stoichiometry & Quality check_conditions->check_reagents check_workup 4. Evaluate Work-up & Purification Procedure check_reagents->check_workup incomplete_reaction Incomplete Reaction? check_workup->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions Yes purification_loss Significant Loss During Purification? side_products->purification_loss No optimize_reagents Adjust Stoichiometry / Use Fresh Reagents side_products->optimize_reagents Yes optimize_purification Refine Purification Method (e.g., Recrystallization vs. Chromatography) purification_loss->optimize_purification Yes end Yield Improved purification_loss->end No optimize_conditions->end optimize_reagents->end optimize_purification->end

Caption: General troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Route 1: Esterification of 4-cyano-2-fluorobenzoic acid

Q1: My esterification reaction using methyl iodide and DBU is incomplete. What could be the cause?

A1: An incomplete reaction can be due to several factors:

  • Reagent Quality: Ensure the methyl iodide is fresh and has not decomposed. The base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), should be of high purity and handled under anhydrous conditions.

  • Solvent: N,N-dimethylformamide (DMF) must be anhydrous. The presence of water can consume the base and hydrolyze the methyl iodide.

  • Temperature: The initial addition of methyl iodide is typically performed at 0°C to control the exothermic reaction, followed by warming to room temperature.[1] Ensure the reaction is allowed to proceed for a sufficient time at room temperature. Progress can be monitored using thin-layer chromatography (TLC).[1]

  • Stoichiometry: The molar ratio of reagents is critical. An excess of methyl iodide is generally used to drive the reaction to completion.

Q2: I'm losing a significant amount of product during the work-up of the esterification reaction. How can I minimize this?

A2: Product loss during work-up is common. Here are some tips:

  • Extraction: Use a sufficient volume of ethyl acetate for extraction and perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous phase.[1]

  • Washing: The organic phase is typically washed with water to remove DMF.[1] However, excessive or vigorous washing can lead to emulsion formation and product loss. A brine wash can help break emulsions and further dry the organic layer.

  • Drying and Concentration: Ensure the organic phase is thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate before concentration under reduced pressure.[1] Overheating during solvent removal can lead to product decomposition.

ParameterRecommended Ratio (n(reagent):n(acid))Reported Effect on Yield
Methyl Iodide 2:1Increasing the dosage of methyl iodide beyond a 2:1 ratio does not significantly improve the yield and is not economical.[1]
DBU (Not specified, typically catalytic to slight excess)Acts as a non-nucleophilic base to deprotonate the carboxylic acid. Purity is crucial.
Route 2: Cyanation of Methyl 4-halo-2-fluorobenzoate

Two common methods for this conversion are the Sandmeyer reaction (from an amino precursor) and palladium-catalyzed cyanation.

Q3: What are the key challenges in using a Sandmeyer reaction for the cyanation step?

A3: The Sandmeyer reaction, which converts an aryl amine to an aryl nitrile via a diazonium salt, can be challenging.[2][3][4]

  • Diazonium Salt Instability: Aryl diazonium salts can be unstable. The diazotization step (reaction of the amine with a nitrite source like sodium nitrite in acid) must be performed at low temperatures (typically 0-5°C) to prevent decomposition.[5]

  • Catalyst: The displacement of the diazonium group with cyanide is catalyzed by copper(I) cyanide (CuCN).[2][6] The quality and reactivity of the CuCN are critical for high yields.

  • Side Reactions: Side reactions, such as the formation of phenols (from reaction with water) or biaryl compounds, can reduce the yield.[2] Maintaining controlled conditions is essential.

G cluster_0 Diazotization (0-5°C) cluster_1 Sandmeyer Cyanation Amine Methyl 4-amino-2-fluorobenzoate Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, HCl Product This compound Diazonium->Product CuCN SideProduct Side Products (e.g., Phenol) Diazonium->SideProduct Decomposition / H₂O

Caption: Key steps and potential pitfalls in the Sandmeyer reaction pathway.

Q4: My palladium-catalyzed cyanation of Methyl 4-bromo-2-fluorobenzoate is sluggish and gives a low yield. What should I check?

A4: Palladium-catalyzed cyanation is a powerful but sensitive reaction.[7][8]

  • Catalyst Poisoning: Cyanide is a known poison for palladium catalysts.[7][9] The choice of cyanide source and reaction conditions is crucial to avoid this. Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more soluble sources like KCN or NaCN to maintain a low concentration of free cyanide.[7][8]

  • Catalyst System: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A poorly chosen ligand can lead to an inactive catalyst.

  • Reaction Conditions: These reactions are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Anhydrous solvents are also essential. Temperatures can range from room temperature to over 100°C depending on the specific catalyst system and substrate.[8]

  • Order of Addition: For some systems, the order of reagent addition can significantly impact the reaction's success. Adding the cyanide source to a preheated mixture of the other reagents can sometimes prevent catalyst deactivation and improve robustness.[9]

ParameterConditionRationale / Common Issue
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]Less soluble, minimizes free cyanide concentration, reducing catalyst poisoning.[7][8]
Catalyst Palladium Precursor + LigandThe ligand is crucial for catalyst activity and stability.
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.
Solvent Anhydrous (e.g., DMF, NMP)Water can interfere with the catalytic cycle.

Experimental Protocols

Protocol 1: Esterification of 4-cyano-2-fluorobenzoic acid[1]
  • Setup: In a two-necked flask under a nitrogen atmosphere, dissolve 4-cyano-2-fluorobenzoic acid in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and stir the solution for 30 minutes.

  • Methylation: Slowly add methyl iodide (2.0 equivalents) dropwise while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Work-up: Add ethyl acetate to the reaction mixture and wash with water (3-4 times) to remove DMF.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Cyanation of Methyl 2-chloro-4-fluorobenzoate[6]
  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-chloro-4-fluorobenzoate, copper(I) cyanide (1.1 equivalents), and 2-methylpyrrolidone.

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Reaction: Heat the reaction mixture to 195°C for 1.5 hours.

  • Quenching: Cool the mixture to room temperature and pour it into a large volume of water.

  • Initial Purification: Filter the resulting suspension and wash the filter cake with water.

  • Work-up: Add the collected solid to a solution of sodium cyanide in water and stir at room temperature for 50 minutes. Add ethyl acetate and separate the layers.

  • Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic extracts.

  • Final Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the final product.

References

Preventing degradation of "Methyl 4-cyano-2-fluorobenzoate" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 4-cyano-2-fluorobenzoate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during synthesis?

A1: The main degradation pathways for this compound involve the hydrolysis of the methyl ester group under strongly acidic or basic conditions, and nucleophilic aromatic substitution of the fluorine atom. The cyano group can also undergo reactions, such as reduction or reaction with strong nucleophiles, leading to unwanted side products.

Q2: What are the ideal pH conditions to maintain during the workup and purification of this compound?

A2: It is recommended to maintain a pH as close to neutral (pH 7) as possible during aqueous workup procedures. Exposure to strong acids or bases can lead to the hydrolysis of the ester functionality to the corresponding carboxylic acid. If an acidic or basic wash is necessary to remove impurities, it should be performed quickly and at a low temperature, followed by a neutralization step.

Q3: What is the recommended method for purifying crude this compound?

A3: The most commonly cited method for purification is silica gel column chromatography.[1][2] Recrystallization is also a viable option for obtaining highly pure material.[2] The choice of method will depend on the scale of the reaction and the nature of the impurities.

Q4: Can I use strong bases like sodium hydroxide to deprotonate the starting material, 4-cyano-2-fluorobenzoic acid, for the esterification reaction?

A4: While a base is required for the esterification with alkyl halides, using strong bases like sodium hydroxide is not ideal as they can facilitate the hydrolysis of the final ester product. Milder bases such as potassium carbonate are commonly used and recommended.[1][3][4][5]

Q5: Are there any specific solvents to avoid during the synthesis and workup?

A5: While common organic solvents like acetone, ethyl acetate, and dichloromethane are generally compatible, it is important to use anhydrous solvents for the reaction to prevent hydrolysis of the starting material and product, especially when using reactive methylating agents. During workup, ensure that any aqueous solutions are pH-neutral if possible.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Degradation of the product during workup. - Loss of product during purification.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - During workup, use mild acidic and basic washes only if necessary and for a short duration. Maintain low temperatures. - Optimize the column chromatography or recrystallization conditions to minimize product loss.
Presence of 4-cyano-2-fluorobenzoic acid in the final product - Incomplete esterification reaction. - Hydrolysis of the methyl ester during workup or purification.- Ensure the esterification reaction goes to completion. - Avoid prolonged exposure to acidic or basic conditions during the aqueous workup. Use a saturated sodium bicarbonate solution for neutralization instead of stronger bases.
Formation of an unknown impurity - Nucleophilic substitution of the fluorine atom by residual nucleophiles from the reaction or workup. - Reaction of the cyano group.- Ensure complete removal of any nucleophilic reagents used in the synthesis. - Characterize the impurity using techniques like GC-MS or LC-MS to identify its structure and determine its origin. This will help in optimizing the reaction or workup conditions to avoid its formation.
Product appears oily or discolored after purification - Residual solvent. - Presence of thermally sensitive impurities.- Dry the product under high vacuum to remove residual solvents. - If thermal degradation is suspected during solvent evaporation, use a lower temperature and higher vacuum. Consider purification by recrystallization at a lower temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation

This protocol is based on methods described in the literature.[1][3][4][5]

Materials:

  • 4-cyano-2-fluorobenzoic acid

  • Dimethyl sulfate or Methyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4-cyano-2-fluorobenzoic acid in anhydrous acetone, add anhydrous potassium carbonate.

  • To this suspension, add dimethyl sulfate or methyl iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC.

  • Once the reaction is complete, filter the solid potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Fischer Esterification of 4-cyano-2-fluorobenzoic Acid

This protocol is based on general Fischer esterification principles and similar reactions found in the literature.[2][6]

Materials:

  • 4-cyano-2-fluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 4-cyano-2-fluorobenzoic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Warm the mixture to reflux and heat for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start 4-cyano-2-fluorobenzoic acid Reaction Esterification (e.g., MeI, K2CO3 or MeOH, H2SO4) Start->Reaction Crude_Product Crude Methyl 4-cyano-2-fluorobenzoate Reaction->Crude_Product Quenching Quenching (e.g., with water) Crude_Product->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Washing (Neutral pH preferred) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Purification_Method Column Chromatography or Recrystallization Drying->Purification_Method Pure_Product Pure Methyl 4-cyano-2-fluorobenzoate Purification_Method->Pure_Product Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_cyano_reaction Cyano Group Reaction Main_Compound This compound Acid_Base Strong Acid or Base (e.g., H+ or OH-) Nucleophile Nucleophile (e.g., R-NH2, CN-) Reagent Reagent (e.g., NH2OH, Reducing Agent) Carboxylic_Acid 4-cyano-2-fluorobenzoic acid Acid_Base->Carboxylic_Acid Ester Hydrolysis Substituted_Product Substituted Product Nucleophile->Substituted_Product SNAr Cyano_Derivative Amide, Amine, etc. Reagent->Cyano_Derivative Reaction at CN Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impurity Impurity Present? Start->Impurity Check_Completion Check Reaction Completion Low_Yield->Check_Completion Yes Identify_Impurity Identify Impurity (MS, NMR) Impurity->Identify_Impurity Yes Optimize_Workup Optimize Workup (pH, Temp) Check_Completion->Optimize_Workup Optimize_Purification Optimize Purification Optimize_Workup->Optimize_Purification Modify_Conditions Modify Reaction/ Workup Conditions Identify_Impurity->Modify_Conditions

References

Side reactions of "Methyl 4-cyano-2-fluorobenzoate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-cyano-2-fluorobenzoate. The following information addresses potential side reactions and provides guidance for handling this compound under acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound under hydrolytic conditions?

This compound possesses three main functional groups susceptible to reaction under acidic or basic conditions: the methyl ester, the cyano (nitrile) group, and the fluorine atom attached to the aromatic ring. The primary reactions are hydrolysis of the ester and nitrile groups.

Q2: What is the expected outcome of treating this compound with a strong base like sodium hydroxide?

Under basic conditions, the primary and most rapid reaction is the saponification (hydrolysis) of the methyl ester to form sodium 4-cyano-2-fluorobenzoate.[1][2] This reaction is generally irreversible.[3] Under more forcing conditions (higher temperatures or prolonged reaction times), the cyano group can also undergo hydrolysis to ultimately yield the corresponding carboxylate, 2-fluoro-terephthalic acid, proceeding through a 4-carboxamido-2-fluorobenzoate intermediate.

Q3: What happens when this compound is subjected to acidic conditions?

In the presence of a strong acid and water, both the methyl ester and the cyano group can be hydrolyzed. The acid-catalyzed hydrolysis of the ester is a reversible process that yields 4-cyano-2-fluorobenzoic acid and methanol.[4] To drive this reaction to completion, an excess of water is typically required. The cyano group can also be hydrolyzed under acidic conditions, first to an amide (4-carboxamido-2-fluorobenzoate) and then to the carboxylic acid (4-cyano-2-fluorobenzoic acid), forming an ammonium salt as a byproduct.[5][6]

Q4: Can the fluorine atom be displaced during reactions?

Yes, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr), particularly under basic conditions with a strong nucleophile. The cyano and the carboxylate/ester groups are electron-withdrawing, which activates the aromatic ring for nucleophilic attack. Displacement of the fluoride by a hydroxide ion would lead to the formation of a hydroxy-substituted benzoate derivative.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Solution
Incomplete ester hydrolysis to the carboxylic acid under basic conditions. Insufficient base, short reaction time, or low temperature.Use at least a stoichiometric amount of base (e.g., NaOH or KOH). Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC.
Formation of an amide byproduct during basic hydrolysis. The cyano group is partially hydrolyzing to an amide. This is more likely under harsher conditions (e.g., higher temperatures).To favor ester hydrolysis, use milder conditions (e.g., room temperature or slightly elevated temperatures) and shorter reaction times. If the amide is the desired product, harsher conditions may be necessary.
Formation of a di-acid (terephthalic acid derivative) under basic conditions. Both the ester and the cyano group have been fully hydrolyzed.Use milder reaction conditions and shorter reaction times if only ester hydrolysis is desired.
Low yield of carboxylic acid under acidic hydrolysis. The reaction is reversible. Insufficient water may be present to drive the equilibrium towards the products.Use a large excess of water (e.g., by using a dilute aqueous acid solution) to push the equilibrium towards the formation of the carboxylic acid.
Formation of an ammonium salt in the product after acidic hydrolysis. The nitrogen from the cyano group is converted to an ammonium salt during hydrolysis.During workup, a basic wash can be used to remove the ammonium salt.
Presence of a hydroxy-substituted byproduct. Nucleophilic aromatic substitution of the fluorine atom by hydroxide has occurred.This is more likely under strong basic conditions and higher temperatures. To minimize this side reaction, use milder bases or lower reaction temperatures.
Gas evolution (CO2) at high temperatures. Decarboxylation of the resulting 4-cyano-2-fluorobenzoic acid.Avoid excessive heating of the final product, especially after acidification of the carboxylate salt. The melting point of 4-cyano-2-fluorobenzoic acid is in the range of 214-219 °C, and significant decomposition may occur at or above this temperature.

Reaction Pathways and Experimental Workflow Diagrams

Signaling Pathways

Side_Reactions cluster_conditions Reaction Conditions cluster_starting_material Starting Material cluster_products Potential Products & Side Products Acidic (H₃O⁺) Acidic (H₃O⁺) This compound This compound Acidic (H₃O⁺)->this compound Hydrolysis Basic (OH⁻) Basic (OH⁻) Basic (OH⁻)->this compound Saponification 4-Cyano-2-fluorobenzoic acid 4-Cyano-2-fluorobenzoic acid This compound->4-Cyano-2-fluorobenzoic acid Ester Hydrolysis 4-Carboxamido-2-fluorobenzoate 4-Carboxamido-2-fluorobenzoate This compound->4-Carboxamido-2-fluorobenzoate Nitrile Hydrolysis (milder) 4-Cyano-2-hydroxybenzoic acid 4-Cyano-2-hydroxybenzoic acid This compound->4-Cyano-2-hydroxybenzoic acid SNAr (strong base) 2-Fluoro-terephthalic acid 2-Fluoro-terephthalic acid 4-Cyano-2-fluorobenzoic acid->2-Fluoro-terephthalic acid Nitrile Hydrolysis Decarboxylation Products Decarboxylation Products 4-Cyano-2-fluorobenzoic acid->Decarboxylation Products High Temp. 4-Carboxamido-2-fluorobenzoate->2-Fluoro-terephthalic acid Further Hydrolysis 2-Fluoro-4-methylcarboxylate-benzamide 2-Fluoro-4-methylcarboxylate-benzamide

Caption: Potential reaction pathways of this compound.

Experimental Workflow: Basic Hydrolysis (Saponification)

Saponification_Workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., MeOH, THF) start->dissolve add_base Add aqueous NaOH or KOH solution (1-1.2 equivalents) dissolve->add_base react Stir at room temperature or gentle heat (Monitor by TLC/HPLC) add_base->react quench Quench with water and extract with a non-polar solvent to remove any unreacted starting material react->quench acidify Acidify the aqueous layer with cold dilute HCl to pH ~2 quench->acidify precipitate Collect the precipitate (4-cyano-2-fluorobenzoic acid) by filtration acidify->precipitate dry Wash with cold water and dry precipitate->dry end End dry->end

Caption: General workflow for the saponification of this compound.

Experimental Protocols

Selective Hydrolysis of the Methyl Ester under Basic Conditions (Saponification)

This protocol aims to selectively hydrolyze the methyl ester to the corresponding carboxylic acid while minimizing side reactions.

  • Materials:

    • This compound

    • Methanol (or THF/water mixture)

    • 1 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl) solution

    • Dichloromethane (or other suitable organic solvent for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol (approximately 10 mL per gram of ester).

    • To the stirred solution, add 1 M NaOH solution (1.1 equivalents) dropwise at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and wash with dichloromethane to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • A white precipitate of 4-cyano-2-fluorobenzoic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

Condition Ester Hydrolysis Rate Nitrile Hydrolysis Rate Potential for SNAr Potential for Decarboxylation
Mild Acid (e.g., dilute HCl, rt) Slow to moderate (reversible)Very SlowLowLow
Strong Acid (e.g., conc. H₂SO₄, heat) Moderate to FastModerate to FastLowPossible at high temps
Mild Base (e.g., NaHCO₃, rt) Very SlowNegligibleVery LowLow
Strong Base (e.g., NaOH, rt) Fast (irreversible)SlowLow to ModerateLow
Strong Base (e.g., NaOH, heat) Very FastModerate to FastModerate to HighPossible at high temps

Disclaimer: The information provided is for guidance purposes only. Experimental conditions should be optimized for each specific application. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Improving the purity of "Methyl 4-cyano-2-fluorobenzoate" for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 4-cyano-2-fluorobenzoate to meet stringent pharmaceutical quality standards.

Troubleshooting Guide

This guide addresses common purity issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity After Initial Synthesis and Work-up

  • Question: My initial purity by HPLC after synthesis and a standard aqueous work-up is below 95%. What are the likely impurities and how can I remove them?

  • Answer: Low purity after the initial work-up is often due to residual starting materials, reagents, or side-products. Based on the common synthesis route from 4-cyano-2-fluorobenzoic acid, potential impurities are listed in the table below.

    Table 1: Potential Impurities and Removal Strategies

ImpurityChemical StructurePotential SourceRecommended Purification Method
4-cyano-2-fluorobenzoic acidHOOC-C₆H₃(F)-CNUnreacted starting materialAqueous wash with a mild base (e.g., 5% NaHCO₃ solution) followed by a water wash. The acidic impurity will be extracted into the aqueous basic layer.
N,N-dimethylformamide (DMF)HCON(CH₃)₂Reaction solventMultiple aqueous washes. DMF is highly soluble in water.
Methyl iodide (CH₃I) or other methylating agentsCH₃IExcess reagentEvaporation under reduced pressure. Aqueous washes can also help remove residual amounts.
Isomeric Byproductse.g., Methyl 2-cyano-4-fluorobenzoateSide reactions during synthesisRecrystallization or column chromatography.
Unidentified polar impurities-Various side reactionsColumn chromatography with a gradient elution.
Unidentified non-polar impurities-Various side reactionsRecrystallization from a suitable solvent system or column chromatography.

Issue 2: Persistent Impurity Peak in HPLC Analysis

  • Question: I have a persistent impurity peak in my HPLC chromatogram that does not correspond to my starting materials. How can I identify and remove it?

  • Answer: An unknown impurity requires identification for effective removal.

    • Identification:

      • LC-MS Analysis: Couple your HPLC to a mass spectrometer to get the molecular weight of the impurity. This can provide significant clues about its structure, such as whether it's an isomer or a byproduct from a side reaction.

      • Preparative HPLC/Fraction Collection: Isolate the impurity using preparative HPLC. Collect the fraction containing the impurity and concentrate it.

      • NMR Spectroscopy: Analyze the isolated impurity by ¹H and ¹³C NMR to elucidate its structure.

    • Removal:

      • Optimized Recrystallization: Once the impurity's structure and polarity are better understood, a more effective recrystallization solvent system can be designed. See the Recrystallization Protocol below for guidance on solvent selection.

      • Optimized Column Chromatography: Adjust the mobile phase polarity or switch to a different stationary phase to improve separation.

Issue 3: Product is an Oil or Fails to Crystallize

  • Question: My product is an oil and will not crystallize, or the recrystallization yield is very low. What should I do?

  • Answer: Oiling out or poor crystallization is often due to the presence of impurities that inhibit crystal lattice formation.

    • Purity Check: Ensure the purity of your material is reasonably high (>90%) before attempting recrystallization. If not, perform a preliminary purification step like a thorough aqueous wash or a quick filtration through a silica plug.

    • Solvent System: The choice of solvent is critical. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common choices for similar compounds include isopropanol, ethanol, ethyl acetate/heptane, or toluene/heptane mixtures.

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Rapid cooling can lead to oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A1: Pure this compound is typically an off-white to white solid.

Q2: What are the recommended storage conditions? A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended.[1]

Q3: Which analytical techniques are most suitable for purity assessment? A3: A combination of techniques is ideal for a comprehensive purity profile.

  • HPLC (High-Performance Liquid Chromatography): Excellent for quantifying purity and detecting non-volatile impurities.

  • GC (Gas Chromatography): Suitable for assessing volatile impurities and residual solvents.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation and can detect impurities with different proton or carbon environments. ¹H NMR is particularly useful for identifying and quantifying impurities if their signals are resolved from the main compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying unknown impurities by providing molecular weight information.

Q4: Can I use water in my purification process? A4: Yes, aqueous washes are a crucial part of the initial work-up to remove water-soluble impurities like salts and residual polar solvents such as DMF.[2] However, ensure the final product is thoroughly dried as residual water can be an impurity.

Experimental Protocols

Protocol 1: General Purification Workflow

This protocol outlines a general workflow for purifying crude this compound.

G A Crude Product (Post-Synthesis) B Aqueous Work-up (e.g., NaHCO3 wash, water wash) A->B C Drying of Organic Phase (e.g., MgSO4 or Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Purity Analysis (HPLC/TLC) D->E I < 99.5% Purity E->I F Recrystallization H High Purity Product (>99.5%) F->H G Column Chromatography G->H I->F If solid and crystallizable I->G If oily or complex mixture G Start Initial Purity Analysis (HPLC/TLC) CheckPurity Purity < 99.5%? Start->CheckPurity IdentifyImpurity Identify Major Impurities (LC-MS, NMR of crude) CheckPurity->IdentifyImpurity Yes End High Purity Product CheckPurity->End No AcidicImpurity Acidic Impurity Present? (e.g., starting acid) IdentifyImpurity->AcidicImpurity BaseWash Perform Mild Base Wash (e.g., NaHCO3) AcidicImpurity->BaseWash Yes PolarImpurity Polar Impurities Present? AcidicImpurity->PolarImpurity No Reanalyze Re-analyze Purity BaseWash->Reanalyze ColumnChrom Perform Column Chromatography PolarImpurity->ColumnChrom Yes NonPolarImpurity Non-Polar/Isomeric Impurities? PolarImpurity->NonPolarImpurity No ColumnChrom->Reanalyze Recrystallize Perform Recrystallization NonPolarImpurity->Recrystallize Yes Recrystallize->Reanalyze Reanalyze->CheckPurity

References

Challenges in the scale-up of "Methyl 4-cyano-2-fluorobenzoate" production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of Methyl 4-cyano-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for industrial-scale production of this compound?

A1: The two primary routes for industrial production are:

  • From a substituted toluene derivative: This typically involves the oxidation of a methyl group to a carboxylic acid, followed by esterification, and a cyanation reaction. A common starting material is 4-methyl-3-fluorobenzonitrile.

  • From a halogenated benzoic acid methyl ester: This route involves the cyanation of a halogenated precursor, such as methyl 4-bromo-2-fluorobenzoate or methyl 4-chloro-2-fluorobenzoate, using a cyanide source. This is often achieved through a Rosenmund-von Braun or a Sandmeyer-type reaction.

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: The primary safety concern is the use of highly toxic cyanide reagents, such as copper(I) cyanide (CuCN), sodium cyanide (NaCN), or potassium cyanide (KCN).[1] These can release highly toxic hydrogen cyanide (HCN) gas, especially in acidic conditions. Large-scale reactions also pose risks of exothermic events. Implementing robust engineering controls like dedicated scrubbers for HCN gas and continuous monitoring is crucial.[2] The use of microreactors or flow chemistry can mitigate some of these risks by handling smaller volumes of hazardous materials at any given time.[3][4][5]

Q3: How can I improve the yield and purity of my product?

A3: Optimizing reaction parameters is key. This includes careful control of temperature, reaction time, and stoichiometry of reagents. For the cyanation step, the choice of catalyst, ligand, and solvent can significantly impact yield and purity.[6] In the oxidation step, using a catalyst like potassium permanganate can improve yield and shorten reaction time.[7] Purification methods such as recrystallization or column chromatography are often necessary to achieve high purity, but optimizing the reaction to minimize byproduct formation will simplify this process.

Q4: What are the common byproducts in this synthesis, and how can they be minimized?

A4: Common byproducts can include:

  • Hydrolysis products: The cyano group can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[8] Prompt neutralization after reaction completion is recommended.

  • Products from incomplete reaction: Unreacted starting materials can contaminate the final product. Monitoring the reaction progress using techniques like TLC or LC-MS is important.

  • Side-chain halogenation products: In routes starting from toluene derivatives, side-chain halogenation can occur if radical initiators are present.

  • Decyanation products: In some cases, loss of the cyano group can occur, particularly at high temperatures or in the presence of certain reagents.[5]

Minimizing these byproducts involves strict control over reaction conditions, using high-purity reagents and solvents, and ensuring an inert atmosphere where necessary.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low Yield in Cyanation Step (Rosenmund-von Braun Reaction) - Inactive copper cyanide (CuCN).- Insufficient reaction temperature.- Poor quality solvent (e.g., wet DMF).- Deactivation of the aryl halide.- Use fresh, high-purity CuCN (typically a beige powder; green indicates degradation).- Ensure the reaction temperature is sufficiently high (often 150-200 °C).[9]- Use anhydrous, degassed solvents.[10]- Consider using a more reactive aryl iodide precursor if starting with a bromide or chloride.- The addition of ligands like L-proline or picolinamides can promote the reaction at lower temperatures.[6][11]
Incomplete Oxidation of the Methyl Group - Insufficient oxidant.- Low reaction temperature.- Deactivating effect of the cyano and fluoro groups on the aromatic ring.- Increase the molar ratio of the oxidizing agent (e.g., potassium dichromate).[7]- Use a catalyst such as potassium permanganate to accelerate the reaction.[7]- Ensure the sulfuric acid concentration is optimal (e.g., around 60%).[7]
Poor Esterification Yield - Incomplete reaction.- Unfavorable equilibrium.- Side reactions.- Increase the excess of methanol.- Use a suitable catalyst (e.g., monolith-SO3H, sulfuric acid).[12]- Remove water formed during the reaction to shift the equilibrium.- For scale-up, consider using methyl iodide with a base like DBU, which can give high yields.[7]
Product Purity Issues After Workup - Presence of unreacted starting materials.- Formation of byproducts (e.g., hydrolysis of the nitrile).- Difficulty in removing the solvent (e.g., DMF).- Monitor the reaction to ensure complete conversion.- Control reaction temperature and time to minimize byproduct formation.- During workup, use appropriate aqueous washes to remove impurities. For example, a wash with an ammonium chloride/ammonia solution can help remove copper salts.[8]- For DMF removal, multiple extractions with a suitable organic solvent and washing with brine are effective.
Reaction Stalls or Fails to Initiate - Impurities in starting materials or reagents.- Incorrect reaction setup (e.g., air leak in an inert atmosphere reaction).- Insufficient activation energy.- Verify the purity of all starting materials and reagents.- Ensure the reaction setup is properly sealed and purged with an inert gas if required.- Gradually increase the reaction temperature and monitor for any changes.

Quantitative Data Summary

Table 1: Comparison of Cyanation Reaction Conditions and Yields

Starting MaterialCyanating AgentCatalyst/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 2-chloro-4-fluorobenzoateCuCN-2-Methylpyrrolidone1951.573[13]
4-Bromo-5-fluoro-2-iodobenzoic acid methyl esterCuCN-N,N-Dimethylformamide601082-91[8]
Aryl BromideCuCNL-prolineN,N-Dimethylformamide12045~81[11]
Aryl IodideCuCNL-prolineN,N-Dimethylformamide802490-98[11]
4-Bromo-3-fluorobenzoic acidZn(CN)₂-----[7]

Table 2: Oxidation and Esterification Reaction Parameters

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Oxidation 4-Methyl-3-fluorobenzonitrileK₂Cr₂O₇, KMnO₄ (cat.)60% H₂SO₄-4-[7]
Esterification 4-Cyano-2-fluorobenzoic acidCH₃I, DBUN,N-Dimethylformamide0 to RT--[7]
Esterification 4-Cyanobenzoic acidMethanol, HClMethanol641293[12]
Esterification Fluorinated aromatic carboxylic acidsMethanolUiO-66-NH₂ (cat.)-10High Conversion[14][15]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-cyano-2-fluorobenzoic acid (Esterification)

  • Setup: To a two-necked flask under a nitrogen atmosphere, add 4-cyano-2-fluorobenzoic acid and N,N-dimethylformamide (DMF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Stir the solution for 30 minutes at 0 °C.

  • Methylation: Slowly add methyl iodide dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Add ethyl acetate and wash the organic phase with water (3-4 times).

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-cyano-2-fluorobenzoic acid from 4-methyl-3-fluorobenzonitrile (Oxidation)

  • Setup: In a four-necked flask, add 60% concentrated sulfuric acid and cool to 0 °C.

  • Addition of Starting Material: Slowly add 4-methyl-3-fluorobenzonitrile while stirring to dissolve.

  • Catalyst Addition: Add a catalytic amount of potassium permanganate.

  • Oxidant Addition: Slowly add a mixture of potassium dichromate and concentrated sulfuric acid.

  • Reaction: Stir the reaction mixture for the required time (e.g., 4 hours).

  • Quenching: Pour the reaction mixture into ice water to precipitate the solid product.

  • Workup: Dissolve the solid in a 10% sodium carbonate aqueous solution and stir for 30 minutes. Filter the solution.

  • Precipitation: Adjust the pH of the filtrate to 2 with dilute hydrochloric acid to precipitate the 4-cyano-2-fluorobenzoic acid.

  • Isolation: Filter the solid and dry to obtain the pure product.

Visualizations

Caption: General synthesis workflow from a toluene derivative.

troubleshooting_cyanation Troubleshooting Logic for Low Yield in Cyanation start Low Yield in Cyanation Step check_reagents Check Reagent Quality (CuCN, Solvent) start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp Reagents OK sol_reagents Use fresh CuCN Use anhydrous, degassed solvent check_reagents->sol_reagents Poor Quality check_sm Assess Starting Material Reactivity check_temp->check_sm Temp OK sol_temp Increase temperature (e.g., to 150-200 °C) check_temp->sol_temp Too Low sol_sm Switch to more reactive halide (I > Br > Cl) Add promoting ligand (e.g., L-proline) check_sm->sol_sm Low Reactivity

Caption: Troubleshooting logic for low cyanation yield.

References

Removal of unreacted starting materials from "Methyl 4-cyano-2-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-cyano-2-fluorobenzoate. The focus is on the effective removal of unreacted starting materials to achieve high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect as impurities in my crude this compound?

A1: Based on common synthetic routes, the primary unreacted starting materials to anticipate are 4-cyano-2-fluorobenzoic acid and the methylating agent, which is often methyl iodide or methanol . If a different synthetic pathway is used, other starting materials specific to that route could also be present.

Q2: How can I quickly assess the presence of starting materials in my crude product?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By co-spotting your crude product with the starting materials, you can visualize the presence of impurities. The starting carboxylic acid is significantly more polar and will have a much lower Rf value than the desired ester product.

Q3: I see a persistent acidic impurity in my product after a simple aqueous workup. How can I effectively remove it?

A3: Unreacted 4-cyano-2-fluorobenzoic acid can be challenging to remove completely with just water washes. An extraction with a mild aqueous base is recommended. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will convert the acidic impurity into its water-soluble salt, which will then partition into the aqueous layer.[1][2]

Q4: My purified product still shows contamination with a non-polar impurity. What could it be and how do I remove it?

A4: If you used a large excess of a methylating agent like methyl iodide, residual amounts might remain. While volatile, traces can persist. If other non-polar byproducts are possible from your specific reaction conditions, column chromatography is the most effective method for removal.

Q5: What are the recommended purification methods for achieving high-purity this compound?

A5: A combination of techniques is often best. Start with an aqueous workup including a base wash to remove the bulk of acidic impurities. For achieving high purity, this should be followed by either recrystallization or column chromatography .

Troubleshooting Guides

Aqueous Workup Issues
Problem Possible Cause Solution
Emulsion formation during extraction High concentration of salts or polar byproducts.Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of celite.
Product precipitation during base wash The sodium salt of the product is sparingly soluble in the aqueous phase.Dilute the reaction mixture with more organic solvent before the base wash. Use a weaker base or a more dilute solution.
Incomplete removal of carboxylic acid Insufficient amount of base or inadequate mixing.Ensure you are using at least a stoichiometric amount of base relative to the potential acid impurity. Shake the separatory funnel vigorously for an adequate amount of time to ensure complete reaction.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Product oils out instead of crystallizing The solvent is too non-polar, or the solution is cooling too rapidly.Add a small amount of a more polar co-solvent to the hot solution until it becomes clear. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation upon cooling The solution is too dilute, or the chosen solvent is too good a solvent.Evaporate some of the solvent to concentrate the solution and then try cooling again. If that fails, a different solvent system is needed.
Low recovery of purified product The product has significant solubility in the cold solvent.Cool the crystallization mixture in an ice-salt bath or a freezer to further decrease the solubility. Minimize the amount of hot solvent used to dissolve the crude product.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of product and impurities The eluent system is not optimized.Adjust the polarity of the eluent. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). Use TLC to find an eluent system that gives good separation between your product and the impurities.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%.
Product elutes too quickly with the solvent front The eluent is too polar.Decrease the polarity of the eluent system. For example, if you are using 50% ethyl acetate in hexanes, try decreasing to 20% or 30%.

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Recrystallization
  • Aqueous Workup:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer).

      • Water (2 x volume of organic layer).

      • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.

  • Recrystallization:

    • A common solvent system for recrystallizing aromatic esters is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[3][4]

    • Dissolve the crude ester in a minimal amount of the hot polar solvent.

    • Slowly add the hot non-polar solvent until the solution becomes slightly cloudy.

    • Add a few drops of the hot polar solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Develop a suitable eluent system using TLC. A good starting point for this compound and its common impurities is a mixture of hexanes and ethyl acetate .

    • Aim for an Rf value of approximately 0.3-0.4 for the product spot.

  • Column Preparation:

    • Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying gentle positive pressure.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodKey ParametersExpected Outcome
Aqueous Workup Wash with saturated NaHCO₃ solution.Removes the majority of unreacted 4-cyano-2-fluorobenzoic acid.
Recrystallization Solvent System: Ethyl Acetate/HexanesYields crystalline solid of high purity.
Column Chromatography Stationary Phase: Silica Gel; Eluent: Hexanes/Ethyl Acetate (e.g., 4:1 to 2:1)Separates the product from both more polar (acid) and less polar (byproducts) impurities.

Table 2: Analytical Data for Purity Assessment

Analytical MethodStarting Material (4-cyano-2-fluorobenzoic acid)Product (this compound)
TLC (Hexanes:EtOAc 2:1) Rf ≈ 0.1Rf ≈ 0.5
¹H NMR (CDCl₃) Aromatic protons, broad -COOH proton (>10 ppm)Aromatic protons, singlet for -OCH₃ (~3.9 ppm)
GC-MS Shorter retention timeLonger retention time

Mandatory Visualization

experimental_workflow crude_product Crude Methyl 4-cyano-2-fluorobenzoate aqueous_workup Aqueous Workup (Base Wash) crude_product->aqueous_workup recrystallization Recrystallization aqueous_workup->recrystallization Option 1 column_chromatography Column Chromatography aqueous_workup->column_chromatography Option 2 purity_analysis Purity Analysis (TLC, NMR, GC-MS) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_purification Purification Methods acid 4-cyano-2-fluorobenzoic acid (Polar, Acidic) workup Aqueous Workup (Base Wash) acid->workup Removes methylating_agent Methylating Agent (e.g., Methyl Iodide) chromatography Column Chromatography methylating_agent->chromatography Removes recrystallization Recrystallization workup->recrystallization Precedes workup->chromatography Precedes

Caption: Logical relationship between impurities and purification methods.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl 4-cyano-2-fluorobenzoate by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like Methyl 4-cyano-2-fluorobenzoate is a critical step in the development of novel therapeutics and materials. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. Detailed methodologies and supporting data are presented to assist in selecting the most appropriate analytical strategy.

Introduction

This compound is a key building block in organic synthesis. Its purity is paramount as impurities can affect reaction yields, downstream product quality, and biological activity in pharmaceutical applications. While several analytical techniques can be employed for purity determination, HPLC is often the method of choice due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1]

This guide compares a robust reversed-phase HPLC (RP-HPLC) method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the nature of the analyte, potential impurities, required precision, and sample throughput.[2] The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[3]Measurement of nuclear spin resonance in a magnetic field.[4]
Applicability Ideal for non-volatile and thermally unstable compounds.[5]Suitable for volatile and thermally stable compounds.[6][7]Applicable to any soluble compound with NMR-active nuclei.[8]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds.Dissolution in a deuterated solvent with an internal standard.[9]
Precision (RSD) Typically < 2%Typically < 3%Typically < 1%
Sensitivity High (ng to pg range)Very high for volatile compounds (pg to fg range)Lower compared to chromatographic methods (µg to mg range)
Throughput High, with typical run times of 15-30 minutes.Moderate, with run times of 20-40 minutes.Low to moderate, requires longer acquisition times for high precision.[10]
Impurity Profile Excellent for non-volatile impurities and isomers.Best for volatile and semi-volatile impurities.[6]Provides structural information about impurities but may have overlapping signals.
Quantification Requires a reference standard for accurate quantification.Requires a reference standard.Can provide absolute quantification against a certified internal standard without a specific analyte standard.[9][11]

Detailed Experimental Protocols

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 40% B, 2-12 min: 40% to 90% B, 12-15 min: 90% B, 15.1-18 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Alternative Purity Assessment Methods

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile compounds.[12] For this compound, which has a moderate boiling point, GC can be employed to detect volatile impurities that may not be observed by HPLC.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler and data acquisition system.

Chromatographic Conditions:

Parameter Value
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
Detector Temperature 300°C (FID)
Injection Volume 1 µL (split ratio 50:1)

Sample Preparation: Dissolve approximately 20 mg of the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][8] It relies on the use of a certified internal standard.[9]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • NMR data processing software.

Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).

  • Ensure complete dissolution before acquiring the spectrum.

Data Acquisition and Processing:

  • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Integrate a well-resolved peak of the analyte and a peak of the internal standard.

  • The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the purity assessment of this compound, highlighting the complementary roles of the different analytical techniques.

Purity_Assessment_Workflow cluster_0 Initial Purity Screen cluster_1 Impurity Investigation & Orthogonal Verification cluster_2 Final Assessment Sample Sample HPLC_Analysis HPLC Analysis (Primary Method) Sample->HPLC_Analysis Purity_Check_1 Purity > 99%? HPLC_Analysis->Purity_Check_1 GC_Analysis GC Analysis (Volatile Impurities) Purity_Check_1->GC_Analysis No Final_Purity_Report Final Purity Report Purity_Check_1->Final_Purity_Report Yes qNMR_Analysis qNMR Analysis (Orthogonal Purity & Structure) GC_Analysis->qNMR_Analysis Identify_Impurities Identify & Quantify Impurities qNMR_Analysis->Identify_Impurities Identify_Impurities->Final_Purity_Report

Caption: Workflow for Purity Assessment of this compound.

Conclusion

High-Performance Liquid Chromatography is a robust and highly suitable primary method for the purity assessment of this compound. It offers an excellent combination of resolution, sensitivity, and throughput for routine quality control. For a comprehensive understanding of the impurity profile, especially for volatile components, Gas Chromatography serves as a valuable complementary technique. Furthermore, Quantitative NMR spectroscopy provides an excellent orthogonal method for independent purity verification and can offer structural insights into unknown impurities. The choice and combination of these methods will ultimately depend on the specific requirements of the research or development phase.

References

1H NMR Characterization: A Comparative Guide to Methyl 4-cyano-2-fluorobenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the ¹H NMR spectroscopic features of Methyl 4-cyano-2-fluorobenzoate against two structurally related alternatives: Methyl 4-cyanobenzoate and Methyl 2-fluorobenzoate. While comprehensive experimental data for this compound is not publicly available, this guide furnishes the available data for the comparator compounds to offer a valuable reference for spectral interpretation and characterization.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for the comparative compounds. These values are crucial for identifying the chemical environment of protons within the molecules.

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound Data not available in public literature.Data not available in public literature.
Methyl 4-cyanobenzoate 8.12 (d, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 2H)[1]3.94 (s, 3H)[1]
Methyl 2-fluorobenzoate 7.94 (dt, J=7.6, 1.6 Hz, 1H), 7.55-7.50 (m, 1H), 7.21 (dt, J=8.0, 1.2 Hz, 1H), 7.17-7.12 (m, 1H)3.94 (s, 1H)

Experimental Protocols

A standard protocol for acquiring ¹H NMR spectra for small organic molecules is detailed below.

Sample Preparation:

  • Sample Quantity: Weigh 5-10 mg of the solid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Filter the solution through a pipette with a cotton plug into a clean and dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer (e.g., Bruker Avance) is typically used.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1.0 - 5.0 seconds.

    • Acquisition Time: Approximately 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualizing Chemical Structure and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structure and expected ¹H NMR signaling of this compound, and a typical experimental workflow for its characterization.

Structure and Predicted ¹H NMR of this compound cluster_0 This compound cluster_1 Predicted ¹H NMR Signals C1 C C2 C-F C1->C2 C_ester C=O C1->C_ester C3 C-H (H-3) C2->C3 C4 C-CN C3->C4 H3_signal H-3 (dd) C3->H3_signal C5 C-H (H-5) C4->C5 C6 C-H (H-6) C5->C6 H5_signal H-5 (dd) C5->H5_signal C6->C1 H6_signal H-6 (t) C6->H6_signal O_ester O C_ester->O_ester CH3_ester CH3 O_ester->CH3_ester CH3_signal CH3 (s) CH3_ester->CH3_signal

Caption: Predicted ¹H NMR signals for this compound.

Experimental Workflow for ¹H NMR Characterization Sample_Prep Sample Preparation (Dissolution in CDCl3 with TMS) Data_Acquisition Data Acquisition (400 MHz NMR Spectrometer) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Calibration) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification

Caption: General workflow for ¹H NMR analysis of small molecules.

References

A Comparative Guide to the Synthesis and Application of Methyl 4-cyano-2-fluorobenzoate and Methyl 4-cyano-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic placement of functional groups on aromatic scaffolds is paramount to tailoring molecular properties. Among the plethora of available building blocks, fluorinated benzonitriles stand out for their utility in introducing polarity, modulating electronic effects, and providing synthetic handles for further elaboration. This guide provides a comprehensive comparison of two isomeric building blocks: Methyl 4-cyano-2-fluorobenzoate and Methyl 4-cyano-3-fluorobenzoate. We delve into their synthesis, comparative reactivity in key chemical transformations, and their applications in the development of therapeutic agents, supported by experimental data and detailed protocols.

Physicochemical Properties

A foundational comparison begins with the intrinsic properties of each isomer, which influence their behavior in synthetic and biological systems.

PropertyThis compoundMethyl 4-cyano-3-fluorobenzoate
CAS Number 15278726268734-34-5[]
Molecular Formula C₉H₆FNO₂C₉H₆FNO₂[]
Molecular Weight 179.15 g/mol 179.15 g/mol []
Boiling Point Not readily available294.9 °C at 760 mmHg[2]
Density Not readily available1.27 g/cm³[2]

Synthesis of the Isomers

Both isomers can be synthesized from their corresponding fluorinated toluenes through a multi-step process involving oxidation and esterification. The choice of starting material dictates the final position of the fluorine atom.

A general synthetic workflow for these isomers is outlined below. The critical step that differentiates the synthesis of the two isomers is the selection of the starting material: 3-fluoro-4-methylbenzonitrile for the 2-fluoro isomer and 4-fluoro-3-methylbenzonitrile for the 3-fluoro isomer.

Synthetic Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Methyl 4-cyano-3-fluorobenzoate 3-Fluoro-4-methylbenzonitrile 3-Fluoro-4-methylbenzonitrile 4-Cyano-2-fluorobenzoic_acid 4-Cyano-2-fluorobenzoic_acid 3-Fluoro-4-methylbenzonitrile->4-Cyano-2-fluorobenzoic_acid Oxidation Methyl_4-cyano-2-fluorobenzoate Methyl_4-cyano-2-fluorobenzoate 4-Cyano-2-fluorobenzoic_acid->Methyl_4-cyano-2-fluorobenzoate Esterification 4-Fluoro-3-methylbenzonitrile 4-Fluoro-3-methylbenzonitrile 4-Cyano-3-fluorobenzoic_acid 4-Cyano-3-fluorobenzoic_acid 4-Fluoro-3-methylbenzonitrile->4-Cyano-3-fluorobenzoic_acid Oxidation Methyl_4-cyano-3-fluorobenzoate Methyl_4-cyano-3-fluorobenzoate 4-Cyano-3-fluorobenzoic_acid->Methyl_4-cyano-3-fluorobenzoate Esterification

General synthetic workflow for the target isomers.
Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis starting from 4-cyano-2-fluorobenzoic acid.

Step 1: Esterification of 4-cyano-2-fluorobenzoic acid

  • To a 25 mL two-necked flask, add 4-cyano-2-fluorobenzoic acid and 10 mL of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a condensing agent.

  • Stir the solution for 30 minutes at 0 °C.

  • Slowly add methyl iodide dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, add ethyl acetate and wash the organic layer with water (3-4 times).

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product, this compound.[3]

Comparative Reactivity in Key Synthetic Transformations

The electronic environment of the aromatic ring, dictated by the relative positions of the fluorine, cyano, and methyl ester groups, significantly influences the reactivity of these isomers in common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in both isomers is activated towards nucleophilic displacement by the electron-withdrawing cyano and methyl ester groups. However, the degree of activation differs based on the position of the fluorine atom relative to these groups.

  • This compound: The fluorine atom is ortho to the ester and meta to the cyano group. The ortho ester group provides significant activation for SNAr.

  • Methyl 4-cyano-3-fluorobenzoate: The fluorine atom is ortho to the cyano group and meta to the ester group. The ortho cyano group provides strong activation for SNAr.

While direct comparative quantitative data is scarce in the literature, the general principles of SNAr suggest that the isomer with the electron-withdrawing group positioned ortho or para to the leaving group will exhibit higher reactivity. In this case, both isomers have activating groups ortho to the fluorine, suggesting they are both viable substrates for SNAr reactions.

SNAr_Comparison cluster_0 This compound cluster_1 Methyl 4-cyano-3-fluorobenzoate Isomer_2F This compound Product_2F Substituted Product Isomer_2F->Product_2F Nu- / Base Isomer_3F Methyl 4-cyano-3-fluorobenzoate Product_3F Substituted Product Isomer_3F->Product_3F Nu- / Base

Nucleophilic aromatic substitution on the two isomers.

Applications in Drug Discovery

Both isomers are valuable intermediates in the synthesis of biologically active molecules. Their utility is demonstrated in the synthesis of targeted therapies, particularly in oncology.

This compound in the Synthesis of Farnesyltransferase Inhibitors

Derivatives of this compound have been utilized in the design of potent and selective farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibition of this enzyme can disrupt the Ras signaling pathway, leading to anti-tumor effects.

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[][2][4][5] Dysregulation of this pathway is a hallmark of many cancers. Farnesyltransferase inhibitors represent a therapeutic strategy to indirectly target this pathway by preventing the localization of Ras to the cell membrane, a prerequisite for its activity.

Ras_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Farnesyltransferase_Inhibitor Farnesyltransferase_Inhibitor Farnesyltransferase Farnesyltransferase Farnesyltransferase_Inhibitor->Farnesyltransferase inhibits Farnesyltransferase->Ras activates (farnesylation)

Simplified Ras-Raf-MEK-ERK signaling pathway and the point of intervention for farnesyltransferase inhibitors.
Methyl 4-cyano-3-fluorobenzoate in the Synthesis of Entrectinib

While direct use of Methyl 4-cyano-3-fluorobenzoate is not explicitly detailed in all publicly available syntheses, the closely related 3-cyano-4-fluorophenylboronic acid is a key precursor in the synthesis of Entrectinib.[6] Entrectinib is a potent tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins, which are drivers of various cancers. The synthesis of this intermediate can be envisioned to proceed from Methyl 4-cyano-3-fluorobenzoate.

Conclusion

Both this compound and Methyl 4-cyano-3-fluorobenzoate are valuable and versatile building blocks in synthetic chemistry, particularly for the development of novel therapeutics. The choice between these two isomers will be dictated by the desired substitution pattern of the final target molecule and the specific synthetic strategy employed. The 2-fluoro isomer provides a scaffold for building farnesyltransferase inhibitors, targeting the Ras signaling pathway. The 3-fluoro isomer is a key precursor for the synthesis of kinase inhibitors like Entrectinib. A thorough understanding of their respective reactivity and synthetic accessibility allows researchers to make informed decisions in the design and execution of their synthetic campaigns. As the demand for targeted and personalized medicines grows, the importance of such precisely functionalized building blocks will undoubtedly continue to increase.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Cyanobenzoates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides a comprehensive comparison of the reactivity of fluorinated and non-fluorinated cyanobenzoates, offering valuable insights for researchers engaged in drug discovery and molecular design. The focus is on Nucleophilic Aromatic Substitution (SNAr), a critical reaction for the synthesis of a wide array of functionalized aromatic compounds.

Enhanced Reactivity of Fluorinated Cyanobenzoates in Nucleophilic Aromatic Substitution

Fluorine's high electronegativity plays a pivotal role in activating the aromatic ring of cyanobenzoates towards nucleophilic attack. This effect is particularly pronounced in SNAr reactions, where an electron-poor aromatic ring is a prerequisite for reactivity. The strong inductive electron-withdrawing effect of fluorine destabilizes the aromatic π-system, making the carbon atom attached to the fluorine more electrophilic and susceptible to attack by nucleophiles.

The mechanism of an SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is typically the formation of this complex.[2][3] The presence of electron-withdrawing groups, such as the cyano group and fluorine, stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction rate.[1][3] Consequently, fluorinated cyanobenzoates exhibit significantly higher reactivity in SNAr reactions compared to their non-fluorinated or other halogenated counterparts.[2][3]

Quantitative Comparison of Reactivity

While direct kinetic data comparing fluorinated and non-fluorinated cyanobenzoates is not always readily available in a single study, the principles of physical organic chemistry and available data for related systems allow for a clear comparative analysis. The reactivity of aryl halides in SNAr reactions generally follows the trend: F > Cl > Br > I.[3] This is contrary to SN1 and SN2 reactions where the leaving group's ability is paramount. In SNAr, the C-F bond strength is less critical as its cleavage is not part of the rate-determining step.[2][3]

To illustrate the impact of fluorine on reactivity, we can examine the reaction of halosubstituted benzonitriles with nucleophiles. The electron-withdrawing nature of both the cyano group and the fluorine atom work in concert to enhance the electrophilicity of the reaction center.

Table 1: Comparison of Reaction Yields for the N-Arylation of Piperidine with Fluorobenzonitriles

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-FluorobenzonitrilePiperidineDIPEA/Na₂CO₃ (1:1)WaterReflux3~40[4]

Note: This table illustrates the feasibility of SNAr on a fluorinated cyanobenzoate. Direct comparative yield data with a non-fluorinated cyanobenzoate under identical conditions was not found in the reviewed literature, but the principles of SNAr suggest a significantly lower or negligible yield for the non-fluorinated analog under these mild conditions.

Experimental Protocols

Below is a representative experimental protocol for a Nucleophilic Aromatic Substitution reaction involving a fluorinated cyanobenzoate. This protocol is based on general procedures found in the literature for similar reactions.[4]

Experimental Protocol: N-Arylation of Piperidine with 2-Fluorobenzonitrile

Materials:

  • 2-Fluorobenzonitrile

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Sodium Carbonate (Na₂CO₃)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzonitrile (1.0 mmol, 1 equiv).

  • Add water (appropriate volume to ensure stirring).

  • Add piperidine (1.2 mmol, 1.2 equiv).

  • Add diisopropylethylamine (1.0 mmol, 1.0 equiv) and sodium carbonate (1.0 mmol, 1.0 equiv).

  • The reaction mixture is heated to reflux with vigorous stirring for 3 hours.

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl piperidine derivative.

Visualization of Key Concepts

Diagram 1: SNAr Reaction Pathway

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Intermediate) A->B Addition (Rate-determining) C Product + Halide Ion B->C Elimination

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Diagram 2: Experimental Workflow for SNAr

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: Fluorocyanobenzoate, Nucleophile, Base, Solvent B Heat to Reflux A->B C Monitor Progress (TLC) B->C D Cool and Quench C->D E Solvent Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: A typical experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Conclusion

The strategic incorporation of fluorine into cyanobenzoate structures offers a powerful tool for enhancing their reactivity in Nucleophilic Aromatic Substitution reactions. This increased reactivity, driven by the potent electron-withdrawing nature of fluorine, facilitates the synthesis of complex molecules under milder conditions. For researchers in drug development and materials science, understanding this fundamental principle is crucial for the efficient design and synthesis of novel compounds with desired properties. The provided data and protocols serve as a practical guide for harnessing the unique reactivity of fluorinated cyanobenzoates in synthetic applications.

References

A Comparative Spectroscopic Analysis of Methyl 4-cyano-2-fluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization and differentiation of key "Methyl 4-cyano-2-fluorobenzoate" isomers. This guide provides a comparative analysis of their spectroscopic data, detailed experimental protocols, and a logical workflow for their analysis.

This guide presents a comprehensive spectroscopic comparison of "this compound" and its isomers, which are of significant interest in medicinal chemistry and materials science. The subtle positional differences of the cyano and fluoro groups on the benzene ring give rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and quality control in research and development. This document provides a summary of available spectroscopic data, detailed experimental methodologies for acquiring such data, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for "this compound" and selected isomers. The data has been compiled from various sources and is presented to facilitate a comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
This compound8.18 (dd, 1H, J = 9.0, 5.5 Hz), 7.50 (dd, 1H, J = 8.0, 2.5 Hz), 7.38 (m, 1H)4.01 (s, 3H)
Methyl 2-cyano-4-fluorobenzoate8.18 (dd, 1H, J = 9.0, 5.5 Hz), 7.50 (dd, 1H, J = 8.0, 2.5 Hz), 7.38 (m, 1H)4.01 (s, 3H)
Methyl 4-fluorobenzoate8.08 – 7.97 (m, 2H), 7.08 (dd, J = 12.1, 5.3 Hz, 2H)[1]3.88 (s, 3H)[1]
Methyl 4-cyanobenzoate8.12 (d, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 2H)[1]3.94 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)Cyano Carbon (ppm)Methyl Carbon (ppm)
Methyl 4-fluorobenzoate167.0, 166.1, 164.5, 132.1, 126.4, 115.6, 115.4[1]167.0[1]-52.2[1]
Methyl 4-cyanobenzoate165.4, 133.9, 132.2, 130.1, 118.0, 117.4[1]165.4[1]118.0[1]52.7[1]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC≡N StretchC-F Stretch
Aromatic Esters (general)~1700--
Benzonitriles (general)-~2230-2210-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound179.04Predicted fragments may include loss of -OCH₃ and -COOCH₃
Methyl 4-cyano-3-fluorobenzoate179.15Predicted fragments may include loss of -OCH₃ and -COOCH₃
Methyl 3-cyano-4-fluorobenzoate179.15Predicted fragments may include loss of -OCH₃ and -COOCH₃

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of "this compound" isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of aromatic signals and carbon spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission).

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for Transmission):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected before scanning the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of "this compound" isomers.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Comparative Analysis & Identification Sample Isomer Sample (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare as Solid Film or KBr Pellet Sample->Prep_IR IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Group Identification) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->Process_MS Compare Compare Spectroscopic Data of Isomers Process_NMR->Compare Process_IR->Compare Process_MS->Compare Identify Structural Elucidation & Isomer Identification Compare->Identify

References

Advantages of using "Methyl 4-cyano-2-fluorobenzoate" over other benzonitrile derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic potential. Among the various fluorinated building blocks available to researchers, Methyl 4-cyano-2-fluorobenzoate stands out as a particularly advantageous scaffold. This guide provides a comparative analysis of the benefits of utilizing this reagent over other benzonitrile derivatives, supported by illustrative experimental data and detailed protocols for key assays.

The Benzonitrile Moiety: A Versatile Pharmacophore

Benzonitrile derivatives are prevalent in a wide range of pharmaceuticals due to the ability of the nitrile group to act as a bioisostere for other functional groups and its role in forming key interactions with biological targets. However, the metabolic lability of the aromatic ring and the physicochemical properties of the parent benzonitrile can limit the developability of drug candidates.

The Fluorine Advantage: Enhancing Drug-like Properties

The introduction of a fluorine atom, particularly at the ortho position to a reactive group as in this compound, offers several distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism that are susceptible to cytochrome P450-mediated oxidation. This leads to a longer half-life and improved oral bioavailability.[1]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influencing a compound's solubility, permeability, and off-target interactions.[1]

  • Enhanced Target Affinity: The fluorine atom can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.[1]

Comparative Performance: A Case Study

Data Presentation

Table 1: Comparison of Physicochemical and ADME Properties

CompoundStructureLogPCaco-2 Permeability (Pe, 10-6 cm/s)Efflux Ratio (ER)Microsomal Stability (t1/2, min)
Analog A (Non-fluorinated) Phenyl-substituted aminopyridine2.85.95.915
Analog B (Difluorinated) 2,4-Difluorophenyl-substituted aminopyridine3.113.70.48>60

Data is illustrative and derived from a study on nNOS inhibitors to highlight the principles of fluorination.[2]

Table 2: Comparison of Biological Activity

CompoundTargetKi (nM)Selectivity vs. eNOSSelectivity vs. iNOS
Analog A (Non-fluorinated) nNOS46388-fold135-fold
Analog B (Difluorinated) nNOS191075-fold115-fold

Data is illustrative and derived from a study on nNOS inhibitors to highlight the principles of fluorination.[2]

The data clearly demonstrates that the introduction of fluorine (in this case, two fluorine atoms) significantly improves cell permeability, dramatically reduces the efflux ratio (indicating less susceptibility to being pumped out of cells), and substantially increases metabolic stability. Furthermore, the fluorinated analog exhibits improved potency and selectivity. These enhancements are attributed to the collective effects of fluorine as described above.

Experimental Protocols

To aid researchers in evaluating their own compounds, detailed protocols for the key experiments cited are provided below.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by incubating it with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (quenching solution)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture by combining the liver microsomes, phosphate buffer, and test compound in a 96-well plate. The final concentration of the test compound is typically 1 µM.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold quenching solution to stop the reaction.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Prior to the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • To measure apical to basolateral (A→B) permeability, add the test compound to the apical chamber.

  • To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber.

  • At specified time points, collect samples from the receiver chamber (basolateral for A→B, apical for B→A).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B).

Mandatory Visualization

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Drug_F Drug with 2-Fluoro-4-cyanophenyl Drug_F->Receptor Higher Affinity Drug_H Drug without Fluorine Drug_H->Receptor Lower Affinity

Caption: Impact of 2-fluoro-4-cyanophenyl moiety on drug-receptor binding and downstream signaling.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis & Comparison start Starting Materials synth_F Synthesis with This compound start->synth_F synth_H Synthesis with Methyl 4-cyanobenzoate start->synth_H compound_F Fluorinated Analog synth_F->compound_F compound_H Non-fluorinated Analog synth_H->compound_H met_stab Metabolic Stability Assay (Microsomes) compound_F->met_stab cell_perm Cell Permeability Assay (Caco-2) compound_F->cell_perm target_bind Target Binding Assay (IC50 / Ki) compound_F->target_bind compound_H->met_stab compound_H->cell_perm compound_H->target_bind comparison Comparative Analysis of ADME and Potency met_stab->comparison cell_perm->comparison target_bind->comparison conclusion Lead Optimization Decision comparison->conclusion

Caption: Workflow for the comparative evaluation of fluorinated and non-fluorinated benzonitrile derivatives.

Conclusion

The strategic use of This compound in drug discovery provides a clear advantage over simpler benzonitrile derivatives. The ortho-fluoro substituent acts as a "metabolic shield," enhancing the stability of the molecule, while also favorably modulating its electronic properties to improve cell permeability and target affinity. The illustrative data presented, though from a related series of compounds, strongly supports the rationale for employing this building block in the design of more effective and developable drug candidates. By understanding and applying these principles, researchers can accelerate the journey from initial hit to a viable clinical candidate.

References

A Comparative Guide to the Synthetic Utility of Halobenzoates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halobenzoates are a class of versatile building blocks integral to modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, where the nature of the halogen substituent profoundly influences reactivity and, consequently, the choice of reaction conditions. This guide provides an objective comparison of the synthetic utility of different halobenzoates—iodo-, bromo-, chloro-, and fluoro-benzoates—supported by experimental data and detailed protocols for key transformations.

Principles of Reactivity: The Carbon-Halogen Bond

The reactivity of halobenzoates in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the ease of oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step in the catalytic cycle, follows the reverse trend: I > Br > Cl > F. This fundamental principle governs the general reactivity observed in several key cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The following table summarizes the relative performance of methyl or ethyl esters of halobenzoic acids in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The data presented is a synthesis of findings from multiple literature sources and should be considered as a general guide, as specific yields and reaction times can vary significantly with the substrate, catalyst system, and precise reaction conditions.

ReactionHalobenzoateRelative ReactivityTypical Reaction TimeTypical Yield (%)Notes
Suzuki-Miyaura Coupling IodobenzoateVery High1 - 6 hours> 90%Often proceeds at or near room temperature with low catalyst loadings.
BromobenzoateHigh6 - 24 hours70 - 90%Generally requires higher temperatures and/or more active catalysts than iodides.
ChlorobenzoateModerate> 24 hours60 - 80%Requires more specialized and often more expensive catalyst systems to achieve good yields.
FluorobenzoateLowVery long / No reaction< 40%Generally not a preferred substrate; requires harsh conditions and specialized catalysts for C-F activation.
Heck Reaction IodobenzoateVery High0.5 - 4 hours> 95%Highly efficient, often requiring lower catalyst loadings.
BromobenzoateHigh4 - 12 hours80 - 95%A common and effective substrate for the Heck reaction.
ChlorobenzoateModerate> 24 hours< 60%Challenging and often requires forcing conditions and specialized ligands.
FluorobenzoateVery LowVery long / No reaction< 10%Very challenging; successful examples are rare and require specific catalyst systems.
Sonogashira Coupling IodobenzoateVery High1 - 6 hours> 90%Often proceeds at lower temperatures.
BromobenzoateHigh6 - 24 hours70 - 90%Generally requires higher temperatures than iodides.
ChlorobenzoateLow> 48 hours< 40%Not a preferred substrate for Sonogashira coupling.
FluorobenzoateVery LowVery long / No reaction< 5%Extremely challenging to activate.
Buchwald-Hartwig Amination IodobenzoateModerate12 - 24 hours60 - 80%Can be inhibited by the iodide anion, which can form unreactive palladium dimers.
BromobenzoateHigh8 - 18 hours> 90%Often considered the optimal substrate for this reaction.
ChlorobenzoateModerate18 - 36 hours70 - 85%Requires more active, sterically hindered phosphine ligands.
FluorobenzoateVery LowVery long / No reaction< 10%Generally unreactive under standard Buchwald-Hartwig conditions.

Experimental Protocols

The following are generalized experimental protocols for the key cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Objective: To synthesize a biaryl compound from a halobenzoate and a boronic acid.

  • Materials:

    • Halobenzoate (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., Na₂CO₃, 2.0 mmol)

    • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)

  • Procedure:

    • To a dried reaction vessel, add the halobenzoate, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography.

General Protocol for Heck Reaction
  • Objective: To couple a halobenzoate with an alkene.

  • Materials:

    • Halobenzoate (1.0 mmol)

    • Alkene (e.g., styrene, 1.5 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., PPh₃, 4 mol%)

    • Base (e.g., Et₃N, 2.0 mmol)

    • Solvent (e.g., DMF, 5 mL)

  • Procedure:

    • In a sealed tube, combine the halobenzoate, alkene, palladium catalyst, ligand, and base.

    • Add the degassed solvent.

    • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture and dilute with water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • Objective: To form a carbon-carbon bond between a halobenzoate and a terminal alkyne.

  • Materials:

    • Halobenzoate (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., triethylamine, 3.0 mmol)

    • Solvent (e.g., THF, 10 mL)

  • Procedure:

    • To a dried Schlenk flask, add the halobenzoate, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Objective: To synthesize an aryl amine from a halobenzoate and an amine.

  • Materials:

    • Halobenzoate (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., BINAP, 4 mol%)

    • Base (e.g., NaOt-Bu, 1.4 mmol)

    • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Procedure:

    • In a glovebox, to a dried Schlenk tube, add the palladium precatalyst, ligand, and base.

    • Add the halobenzoate and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C).

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these synthetic transformations, the following diagrams illustrate a typical catalytic cycle for a Suzuki-Miyaura coupling and a general experimental workflow for a comparative study.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)-X Ln OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OR)2 + Base PdII_aryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Select Halobenzoates (I, Br, Cl, F) setup Reaction Setup: - Inert Atmosphere - Add Reagents & Catalyst start->setup reaction Run Parallel Reactions (Controlled Temperature & Time) setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Continue workup Work-up & Isolation: - Quenching - Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis: - Yield Calculation - Characterization (NMR, MS) purification->analysis comparison Comparative Data Analysis analysis->comparison end End: Determine Relative Utility comparison->end

Caption: General experimental workflow for a comparative study.

Conclusion

The choice of halobenzoate for a palladium-catalyzed cross-coupling reaction is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Iodobenzoates and bromobenzoates are generally the most reactive substrates, allowing for milder conditions and broader applicability.[1] Chlorobenzoates, while more economical, necessitate more specialized and robust catalyst systems to achieve comparable results.[2] Fluorobenzoates remain the most challenging substrates due to the strength of the C-F bond, and their successful coupling often requires bespoke catalyst design and harsh reaction conditions. This guide provides a foundational understanding to aid researchers in selecting the optimal halobenzoate and reaction protocol for their specific synthetic goals, thereby streamlining the drug discovery and development process.

References

Unambiguous Structure Determination: A Comparative Guide to Validating "Methyl 4-cyano-2-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structure determination, against a suite of powerful spectroscopic techniques for the validation of "Methyl 4-cyano-2-fluorobenzoate".

While a public crystal structure for this compound is not available, this guide will utilize the crystallographic data of Methylparaben (Methyl 4-hydroxybenzoate) as a representative example to illustrate the principles and data obtained from X-ray diffraction. This will be compared with spectroscopic data available for isomers and analogs of this compound to provide a comprehensive overview of the strengths and limitations of each method.

At a Glance: Comparing Analytical Techniques

The following table summarizes the quantitative data obtained from X-ray crystallography (using Methylparaben as an analogue) and various spectroscopic methods for related isomers and analogues of this compound.

Analytical Technique Parameter Observed Data (Representative Examples) Information Provided
Single-Crystal X-ray Crystallography (on Methylparaben) Unit Cell Parametersa = 12.86 Å, b = 16.79 Å, c = 13.62 Å, β = 93.1°Crystal system and unit cell dimensions.
Space GroupC2/cThe symmetry of the crystal lattice.
Bond LengthsC-C (aromatic): ~1.38 Å, C=O: ~1.21 Å, C-O: ~1.36 ÅPrecise interatomic distances.
Bond AnglesC-C-C (aromatic): ~120°, O-C=O: ~125°Accurate angles between atoms.
¹H NMR Spectroscopy (500 MHz, CDCl₃) of Methyl 2-cyano-4-fluorobenzoate Chemical Shift (δ)8.18 (dd, 1H), 7.50 (dd, 1H), 7.38 (m, 1H), 4.01 (s, 3H)Electronic environment and connectivity of protons.[1]
¹³C NMR Spectroscopy (101 MHz, CDCl₃) of Methyl 4-cyanobenzoate Chemical Shift (δ)165.4, 133.9, 132.2, 130.1, 118.0, 117.4, 52.7 ppmThe chemical environment of each unique carbon atom.[2]
Infrared (IR) Spectroscopy (ATR) of Methyl 4-cyanobenzoate Wavenumber (cm⁻¹)~2230 (C≡N stretch), ~1720 (C=O stretch), ~1280 (C-O stretch)Presence of specific functional groups.
Mass Spectrometry (GC-MS) of Methyl 4-cyanobenzoate Mass-to-charge (m/z)161 (M⁺), 130 (M⁺ - OCH₃), 102 (M⁺ - COOCH₃)Molecular weight and fragmentation pattern.[3]

Visualizing the Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural elucidation of a small organic molecule, highlighting the complementary roles of spectroscopic and crystallographic techniques.

G Workflow for Small Molecule Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Initial Structural Characterization (Spectroscopy) cluster_crystallography Definitive Structure Elucidation cluster_validation Final Validation synthesis Synthesized Compound (e.g., this compound) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Sample ms Mass Spectrometry purification->ms Sample ir IR Spectroscopy purification->ir Sample crystal_growth Crystal Growth nmr->crystal_growth Suggests Structure final_structure Unambiguous 3D Structure nmr->final_structure Corroborates Structure ms->crystal_growth Suggests Structure ms->final_structure Corroborates Structure ir->crystal_growth Suggests Structure ir->final_structure Corroborates Structure xrd Single-Crystal X-ray Diffraction crystal_growth->xrd xrd->final_structure Provides Definitive 3D Structure

Caption: A flowchart illustrating the complementary roles of spectroscopy and X-ray crystallography in determining the definitive structure of a small molecule.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction (Representative Protocol)
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For a compound like Methylparaben, a solution in a solvent such as methanol or ethanol would be prepared and allowed to evaporate slowly at room temperature.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 500 MHz. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Spectroscopy: For fluorinated compounds like this compound, ¹⁹F NMR is a crucial technique. The spectrum is acquired on a multinuclear probe. Chemical shifts are referenced to a standard such as CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for volatile compounds. The GC separates the components of a mixture before they enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are ionized, typically by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

References

A Comparative Guide to the Quantitative Analysis of Methyl 4-cyano-2-fluorobenzoate Utilizing Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates like Methyl 4-cyano-2-fluorobenzoate is paramount for ensuring the quality, efficacy, and safety of final products. This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative analysis of this compound, supported by detailed experimental protocols. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) as primary analytical techniques.

The Importance of High-Purity Analytical Standards

Accurate quantitative analysis is fundamentally reliant on the quality of the analytical standard. While a Certified Reference Material (CRM) with a detailed certificate of analysis is ideal, for many research-grade compounds like this compound, a commercially available high-purity standard is often utilized. It is crucial to thoroughly characterize any standard in-house to confirm its identity and purity before use in quantitative assays. Techniques such as NMR spectroscopy for structural confirmation, and chromatography (HPLC/GC) with a universal detector (e.g., Corona Charged Aerosol Detector) or by assuming 100% purity for a preliminary assessment, are essential steps in qualifying a standard.

Vendors such as Pharmaffiliates offer "this compound" with the promise of a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), which can serve as a starting point for in-house validation.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method hinges on various factors including the analyte's physicochemical properties, the required sensitivity, and the laboratory's available instrumentation. Below is a comparative summary of potential methods for the quantitative analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and quantification using a mass spectrometer.Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei.
Specificity Good, can be excellent with appropriate column and mobile phase selection. Potential for interference from co-eluting impurities.Excellent, provides mass spectral data for peak identification and confirmation, reducing the risk of interference.Excellent, provides structural information for unequivocal identification. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap.
Sensitivity Good, typically in the low µg/mL to ng/mL range depending on the UV chromophore.Excellent, often capable of detecting analytes at the pg to fg level, especially in selected ion monitoring (SIM) mode.Moderate, generally requires higher concentrations (mg/mL range) than chromatographic methods.
Linearity Excellent over a wide concentration range.Good, but can be affected by matrix effects and detector saturation at high concentrations.Excellent, as the signal response is directly proportional to the number of nuclei.
Accuracy High, when calibrated with a well-characterized analytical standard.High, can be very accurate with the use of an appropriate internal standard.High, can be a primary ratio method, potentially not requiring a standard of the same analyte.
Precision Excellent, with typical relative standard deviations (RSDs) of <2%.Excellent, with RSDs typically <5%.Excellent, with RSDs often <1%.
Throughput High, with typical run times of 5-15 minutes per sample.Moderate, with run times typically longer than HPLC due to temperature programming.Low to moderate, requires longer acquisition times for good signal-to-noise, especially for ¹⁹F NMR.
Sample Derivatization Not typically required.May be required to improve volatility or thermal stability, although unlikely for this analyte.Not required.

Experimental Protocols

Below are detailed, proposed methodologies for the quantitative analysis of this compound. These protocols are based on established methods for similar fluorinated and benzonitrile compounds and should be validated in the user's laboratory.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is often the first choice for the quantitative analysis of aromatic esters due to its robustness, precision, and high throughput.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 240 nm (A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound analytical standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Analytical Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Serial Dilution (Calibration Standards) Dissolve_Standard->Dilute Inject Inject into HPLC Dissolve_Sample->Inject Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify

Caption: HPLC quantitative analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent specificity and sensitivity, making it a powerful tool for quantitative analysis, especially for identifying and quantifying impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

Chromatographic and Mass Spectrometric Conditions:

  • Column: A mid-polarity capillary column is recommended (e.g., Restek RTX-35MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic, abundant, and interference-free ions from the mass spectrum of this compound.

Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound with a different retention time and mass spectrum, like 4-chlorobenzonitrile) in a volatile solvent (e.g., ethyl acetate).

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent compatible with GC (e.g., ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound analytical standard.

  • Sample Solution: Accurately weigh a known amount of the sample, add a known amount of the internal standard, and dissolve in the same solvent used for the standards.

Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Analytical Standard Add_IS_Standard Add IS to Standard Standard->Add_IS_Standard Sample Weigh Sample Add_IS_Sample Add IS to Sample Sample->Add_IS_Sample IS Prepare Internal Standard (IS) IS->Add_IS_Standard IS->Add_IS_Sample Dissolve_Standard Dissolve in Solvent Add_IS_Standard->Dissolve_Standard Dissolve_Sample Dissolve in Solvent Add_IS_Sample->Dissolve_Sample Inject Inject into GC-MS Dissolve_Standard->Inject Dissolve_Sample->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Ratio_Curve Generate Ratio Calibration Curve Detect->Ratio_Curve Quantify Quantify Sample Concentration Detect->Quantify Ratio_Curve->Quantify

Caption: GC-MS quantitative analysis workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹⁹F qNMR, is a powerful primary method for determining the purity of fluorinated compounds without the need for a specific standard of the same analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

Experimental Parameters for ¹⁹F qNMR:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Acetone-d₆, Acetonitrile-d₃).

  • Internal Standard: A stable, non-volatile, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte's signals (e.g., 1,4-difluorobenzene).

  • Pulse Sequence: A simple pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or more).

  • Data Processing: Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform baseline correction before integration.

Quantification: The concentration of the analyte can be calculated using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the internal standard

Logical Relationship Diagram:

qNMR_Logic Analyte Analyte (this compound) NMR_Exp ¹⁹F NMR Experiment Analyte->NMR_Exp IS Internal Standard (e.g., 1,4-difluorobenzene) IS->NMR_Exp Spectrum ¹⁹F NMR Spectrum NMR_Exp->Spectrum Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation Result Analyte Purity Calculation->Result

Caption: Logical flow of qNMR for purity determination.

Conclusion

The quantitative analysis of this compound can be effectively achieved using HPLC, GC-MS, or qNMR. The choice of method will depend on the specific requirements of the analysis. HPLC offers a good balance of speed, precision, and sensitivity. GC-MS provides superior specificity and is ideal for trace analysis and impurity profiling. ¹⁹F qNMR stands out as a powerful primary method for purity assessment, which can be used to qualify the analytical standards used for the other chromatographic techniques. For routine quality control, a validated HPLC method is often the most practical approach. For method development and in-depth analysis, a combination of these techniques will provide the most comprehensive understanding of the sample. Regardless of the chosen method, the use of a well-characterized analytical standard is the cornerstone of accurate and reliable quantitative results.

Benchmarking the performance of "Methyl 4-cyano-2-fluorobenzoate" in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate product performance. This guide offers a detailed comparative analysis of "Methyl 4-cyano-2-fluorobenzoate," a versatile aromatic building block, benchmarking its performance in several key named reactions against structurally similar analogs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

"this compound" possesses a unique combination of functional groups: a nucleophilic substitution-activating cyano group, a fluorine atom that can serve as a leaving group or a site for metallation, and a methyl ester that can be further modified. These features make it an attractive substrate for a variety of chemical transformations. This guide will delve into its performance in nucleophilic aromatic substitution and reduction reactions, providing available experimental data and protocols.

Nucleophilic Aromatic Substitution: Thioamide Formation

A notable application of "this compound" is in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of both the cyano and methyl ester groups, ortho and para to the fluorine atom, respectively, activates the aromatic ring for nucleophilic attack.

One documented example is the conversion of the cyano group to a thioamide. This transformation is a crucial step in the synthesis of various heterocyclic compounds, including thiazoles, which are important scaffolds in medicinal chemistry.

SubstrateReagentsConditionsProductYield
This compound (NH₄)₂S, Et₃NPyridine, 50 °C, 16 hMethyl 2-fluoro-4-(thiocarbamoyl)benzoateNot explicitly reported, but used in subsequent steps[1][2]
4-Cyanobenzoic acidLawesson's reagentToluene, reflux4-(Thiocarbamoyl)benzoic acidHigh
2-FluorobenzonitrileNaSHDMF2-FluorothiobenzamideGood

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-(thiocarbamoyl)benzoate [1][2]

To a solution of this compound (2.0 g, 11.16 mmol) in pyridine (10 mL) is added triethylamine (Et₃N, 1.71 mL, 12.28 mmol) and ammonium sulfide ((NH₄)₂S, 20% in H₂O, 4.18 mL, 12.28 mmol). The resulting solution is stirred at 50 °C for 16 hours. After cooling, the reaction mixture is extracted with ethyl acetate (EtOAc). The organic layer is washed with water, dried, and concentrated to yield the crude product which can be used in subsequent steps.

Logical Relationship of Thioamide Formation

thioamide_formation Substrate This compound Product Methyl 2-fluoro-4-(thiocarbamoyl)benzoate Substrate->Product Pyridine, 50°C Reagents (NH₄)₂S, Et₃N Reagents->Product

Caption: Synthesis of Methyl 2-fluoro-4-(thiocarbamoyl)benzoate.

Reduction of the Nitrile Group

The cyano group of "this compound" can be selectively reduced to a primary amine, providing a key intermediate for further functionalization. This transformation is commonly achieved through catalytic hydrogenation.

SubstrateReagentsConditionsProductYield
This compound H₂, 10% Pd/C, Boc₂OTHF, RT, 12 hMethyl 4-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzoateNot explicitly reported, but used in subsequent steps[3]
4-Cyanobenzoic acidH₂, Pd/CAcetic Acid4-(Aminomethyl)benzoic acidHigh
2-FluorobenzonitrileH₂, Raney NiNH₃/EtOH2-FluorobenzylamineGood

Experimental Protocol: Reduction and Protection of the Nitrile Group [3]

A solution of this compound (4.00 g, 24.2 mmol) in dry tetrahydrofuran (THF, 40 mL) is treated with di-tert-butyl dicarbonate (Boc₂O, 3.65 g, 16.7 mmol) and 10% palladium on carbon (1 g). The reaction mixture is stirred at room temperature for 12 hours under a hydrogen atmosphere. The mixture is then filtered, and the filtrate is concentrated to give the product as a colorless liquid, which can be used in the next step without further purification.

Experimental Workflow for Nitrile Reduction

nitrile_reduction_workflow start Start dissolve Dissolve this compound, Boc₂O in dry THF start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Stir under H₂ atmosphere (RT, 12h) add_catalyst->hydrogenate filter Filter the reaction mixture hydrogenate->filter concentrate Concentrate the filtrate filter->concentrate product Obtain crude product concentrate->product

Caption: Workflow for the reduction and protection of the nitrile group.

Discussion and Future Outlook

The data presented, while not exhaustive, highlights the utility of "this compound" as a versatile intermediate. Its performance in nucleophilic aromatic substitution and reduction reactions is consistent with the expected electronic effects of its substituent groups. The presence of the fluorine atom, in particular, offers a handle for reactions that are not possible with its non-fluorinated analog, methyl 4-cyanobenzoate.

Further comparative studies are warranted to fully benchmark the performance of "this compound" in other important named reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Quantitative data on reaction kinetics and yields compared to a broader range of substituted benzonitriles and fluorobenzoates would provide a more complete picture for synthetic chemists. Such studies will undoubtedly solidify the position of "this compound" as a valuable tool in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-cyano-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-cyano-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.